Product packaging for 2-(Decyloxy)benzaldehyde(Cat. No.:CAS No. 24083-14-5)

2-(Decyloxy)benzaldehyde

Cat. No.: B15478463
CAS No.: 24083-14-5
M. Wt: 262.4 g/mol
InChI Key: QWYIWOLZHRIGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Decyloxy)benzaldehyde is an aromatic organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . As a derivative of benzaldehyde featuring a decyloxy chain at the 2-position, it serves as a privileged building block and key synthetic precursor in a wide range of research fields. In medicinal chemistry, this compound and its structural isomers are fundamental fragments in the development of small-molecule therapeutics with promising effects against various human diseases, including cancers, bacterial and fungal infections, and Alzheimer's Disease . Beyond therapeutics, its applications extend to the construction of fluorescent probes and imaging agents, selective labeling agents for biomolecules, and the development of antioxidants . It also finds use in the synthesis of ligands for metal-based catalysts and as a building block in materials science . The compound is strictly intended for laboratory research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O2 B15478463 2-(Decyloxy)benzaldehyde CAS No. 24083-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24083-14-5

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-decoxybenzaldehyde

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-11-14-19-17-13-10-9-12-16(17)15-18/h9-10,12-13,15H,2-8,11,14H2,1H3

InChI Key

QWYIWOLZHRIGCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC=C1C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental physicochemical data for 2-(decyloxy)benzaldehyde is scarce in readily accessible scientific literature and chemical databases. The following guide provides key physicochemical properties and experimental protocols for a closely related analogue, 2-butoxybenzaldehyde, as a representative example of a 2-alkoxybenzaldehyde. A general synthesis protocol for this compound is also provided.

Physicochemical Properties

The quantitative data for the analogue compound, 2-butoxybenzaldehyde, are summarized in the table below. These properties are expected to be indicative of the general characteristics of 2-alkoxybenzaldehydes.

PropertyValue (for 2-Butoxybenzaldehyde)
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 7091-13-6[1][2]
Appearance Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available

Experimental Protocols

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with 1-bromodecane.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Salicylaldehyde

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve salicylaldehyde (1.0 equivalent) in DMF (100 mL).

  • Addition of Base: Add finely pulverized potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkyl Halide: While stirring the mixture vigorously, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the presence of aromatic, aldehydic, and the decyloxy chain protons.

  • ¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (C=O) and the ether (C-O-C) linkages.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a 2-alkoxybenzaldehyde, such as this compound, via the Williamson ether synthesis.

Synthesis_Workflow Reactants Salicylaldehyde + 1-Bromodecane + K2CO3 in DMF Reaction Williamson Ether Synthesis (80°C, 12-24h) Reactants->Reaction Workup Aqueous Work-up (Water Quench) Reaction->Workup Extraction Extraction (Diethyl Ether) Workup->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product Pure this compound Purification->Product

General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-(Decyloxy)benzaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(Decyloxy)benzaldehyde possesses a benzene ring substituted with an aldehyde group and a decyloxy group at the ortho position. The long decyl chain introduces significant lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₆O₂Calculated
Molecular Weight 262.39 g/mol Calculated
IUPAC Name This compoundPostulated
CAS Number Not AssignedN/A
Appearance Expected to be a liquid or low-melting solidAnalogy

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of salicylaldehyde with a decyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde

  • 1-Bromodecane (or 1-iododecane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 1-bromodecane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aldehyde (-CHO)10.3 - 10.5 (s, 1H)Aldehyde Carbonyl~190
Aromatic (C₆H₄)6.9 - 7.9 (m, 4H)O-CH₂~68
Methylene (O-CH₂)4.0 - 4.2 (t, 2H)Aromatic Carbons112 - 160
Methylene (-CH₂-)n1.2 - 1.8 (m, 16H)Decyl Chain Carbons14 - 32
Methyl (-CH₃)0.8 - 0.9 (t, 3H)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 262. The fragmentation pattern would likely involve the loss of the decyl chain and other characteristic fragments of alkoxybenzaldehydes.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis Salicylaldehyde->Reaction Decyl_Bromide 1-Bromodecane Decyl_Bromide->Reaction Base K₂CO₃ / DMF Base->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

In-Depth Technical Guide: Solubility of 2-(Decyloxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Decyloxy)benzaldehyde in organic solvents. Due to a lack of publicly available quantitative data, this document provides a framework for researchers to determine the solubility of this compound through established experimental protocols. It also offers insights into the expected solubility based on the compound's structure and data from analogous compounds.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a decyloxy group (-O-(CH₂)₉CH₃) at the ortho-position. The long alkyl chain of the decyloxy group imparts significant lipophilicity to the molecule, while the aldehyde and ether functionalities provide some capacity for polar interactions. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and other areas of chemical research.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table reflects this data gap. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

Table 1: Quantitative Solubility of this compound in Organic Solvents

Organic SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)
EthanolC₂H₅OHData Not Available
MethanolCH₃OHData Not Available
AcetoneC₃H₆OData Not Available
Ethyl AcetateC₄H₈O₂Data Not Available
DichloromethaneCH₂Cl₂Data Not Available
ChloroformCHCl₃Data Not Available
TolueneC₇H₈Data Not Available
HexaneC₆H₁₄Data Not Available
Diethyl Ether(C₂H₅)₂OData Not Available

Predicted Solubility Profile

Based on the principles of "like dissolves like," the following qualitative predictions can be made about the solubility of this compound:

  • High Solubility: Expected in non-polar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate. The long decyl chain will interact favorably with these solvents.

  • Moderate to Good Solubility: Expected in polar aprotic solvents like acetone.

  • Lower Solubility: Expected in highly polar protic solvents like methanol and ethanol, although the presence of the ether and aldehyde groups will contribute to some solubility.

Experimental Protocols for Solubility Determination

The following are standard laboratory protocols for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Isothermal Equilibrium)

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

  • Aliquoting: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into an HPLC system and create a calibration curve by plotting peak area against concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

  • Sample Dilution: Withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_gravimetric Gravimetric Analysis cluster_hplc HPLC Analysis start Start: Define Compound and Solvents protocol_selection Select Solubility Determination Protocol (e.g., Gravimetric, HPLC) start->protocol_selection gravimetric_path Gravimetric Method protocol_selection->gravimetric_path Gravimetric hplc_path HPLC Method protocol_selection->hplc_path HPLC prepare_saturated Prepare Saturated Solution (Excess Solute + Solvent) gravimetric_path->prepare_saturated hplc_path->prepare_saturated create_cal_curve Create HPLC Calibration Curve hplc_path->create_cal_curve equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate phase_separation Phase Separation (Centrifugation/Settling) equilibrate->phase_separation aliquot_grav Withdraw Supernatant Aliquot phase_separation->aliquot_grav aliquot_hplc Withdraw and Dilute Supernatant phase_separation->aliquot_hplc evaporate Evaporate Solvent aliquot_grav->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate_grav Calculate Solubility weigh_residue->calculate_grav data_analysis Data Analysis and Comparison calculate_grav->data_analysis analyze_hplc Analyze by HPLC create_cal_curve->analyze_hplc aliquot_hplc->analyze_hplc calculate_hplc Calculate Solubility from Curve analyze_hplc->calculate_hplc calculate_hplc->data_analysis report Report Findings data_analysis->report

Solubility Determination Workflow

This guide provides a comprehensive starting point for researchers investigating the solubility of this compound. By following the outlined experimental protocols, reliable and quantitative solubility data can be generated to support a wide range of scientific and developmental applications.

Navigating the Safety and Handling of 2-(Decyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Decyloxy)benzaldehyde. Designed for laboratory and drug development settings, this document synthesizes critical data to ensure the safe and effective use of this compound. All quantitative data is presented in clear, comparative tables, and a detailed experimental workflow for handling spills is provided.

Core Safety and Hazard Information

This compound is a combustible liquid that poses several health hazards. It is harmful if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable liquids4H227: Combustible liquid
Acute toxicity, Inhalation4H332: Harmful if inhaled
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Reproductive toxicity1BH360: May damage fertility or the unborn child
Specific target organ toxicity - single exposure3 (Respiratory system)H335: May cause respiratory irritation
Short-term (acute) aquatic hazard2H411: Toxic to aquatic life with long lasting effects
Long-term (chronic) aquatic hazard2H411: Toxic to aquatic life with long lasting effects

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueMethod
Melting point/range-15 °F / -26 °Clit.
Boiling point/boiling range352 - 354 °F / 178 - 179 °Clit.
Density1.045 g/cm3 at 77 °F / 25 °Clit.
Partition coefficient: n-octanol/waterlog Pow: 1.4 at 77 °F / 25 °COECD Test Guideline 117

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent. Use a face shield where splashing is possible.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

  • Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Storage Conditions

Store in a well-ventilated place. Keep container tightly closed. Store locked up. This compound is air, light, and moisture sensitive, and should be stored under nitrogen. The recommended storage temperature will be indicated on the product label.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures
  • After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

  • If swallowed: Immediately call a poison center or doctor/physician. Rinse mouth. Do NOT induce vomiting.

Firefighting Measures

Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1] A specific hazard during firefighting is the potential for vapors to be heavier than air and spread along floors.

Experimental Workflow: Handling a Spill

The following diagram outlines the logical steps for safely managing a spill of this compound.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain absorb Absorb with Non-combustible Material contain->absorb collect Collect into a Labeled Container absorb->collect disposal Dispose of as Hazardous Waste collect->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end End of Procedure decontaminate->end

Caption: Spill Management Workflow for this compound.

Toxicological Information

Acute and chronic exposure to this compound can have significant health effects.

Table 3: Toxicological Data

TestResultSpecies
Acute inhalation toxicityHarmful if inhaledData not available
Skin corrosion/irritationCauses skin irritationData not available
Serious eye damage/eye irritationCauses serious eye irritationData not available
Reproductive toxicityMay damage fertility or the unborn childData not available

Ecological Information

This compound is classified as toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment. Do not let the product enter drains.

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety protocols and the specific Safety Data Sheet provided by the supplier. Always prioritize a thorough risk assessment before handling this or any other chemical.

References

Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route to 2-(Decyloxy)benzaldehyde from salicylaldehyde. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and verification of the target compound.

Reaction Scheme

The synthesis of this compound from salicylaldehyde is achieved via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane.

Reaction scheme for the synthesis of this compound

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromodecane

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Acetonitrile (CH(_3)CN), anhydrous

  • Diethyl ether (Et(_2)O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt of salicylaldehyde.

  • To this suspension, add 1-bromodecane (1.1-1.2 eq) via a syringe or dropping funnel.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids by filtration and wash the solid residue with diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Salicylaldehyde1.0 eq
1-Bromodecane1.1-1.2 eq
Potassium Carbonate2.0-3.0 eq
Reaction Conditions
SolventAcetonitrile
TemperatureReflux (~82°C)
Reaction Time24-48 hours
Product Information
Expected Yield80-95% (Estimated based on similar reactions)
Molecular FormulaC(_17)H(_26)O(_2)
Molecular Weight262.39 g/mol

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of this compound. This data is compiled from predictions and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HAldehyde proton (-CHO)
~7.8dd1HAromatic proton (ortho to -CHO)
~7.5ddd1HAromatic proton (para to -CHO)
~7.0d1HAromatic proton (ortho to -O-decyl)
~6.9t1HAromatic proton (meta to -CHO)
~4.1t2HMethylene protons (-O-CH₂-)
~1.8quintet2HMethylene protons (-O-CH₂-CH₂-)
~1.5 - 1.2m14HMethylene protons of decyl chain
~0.9t3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbonyl carbon (-CHO)
~161Aromatic carbon attached to oxygen (-C-O-)
~136Aromatic CH (para to -O-decyl)
~128Aromatic CH (ortho to -CHO)
~125Aromatic C (ipso to -CHO)
~121Aromatic CH (meta to -O-decyl)
~113Aromatic CH (ortho to -O-decyl)
~69Methylene carbon (-O-CH₂-)
~32, 29.5, 29.3, 26, 23Methylene carbons of decyl chain
~14Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2925, 2855StrongC-H stretching (aliphatic)
~2720MediumC-H stretching (aldehyde)
~1685StrongC=O stretching (aromatic aldehyde)
~1600, 1485Medium-StrongC=C stretching (aromatic ring)
~1245StrongC-O stretching (aryl ether)

Mass Spectrometry (MS) Data (Predicted)

m/zInterpretation
262[M]⁺ (Molecular ion)
121[M - C₁₀H₂₁]⁺ (Loss of decyl radical)

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of steps, as illustrated in the workflow diagram below.

Synthesis_Workflow Start Start Reactants Salicylaldehyde, 1-Bromodecane, K2CO3, Acetonitrile Start->Reactants 1. Reagent Preparation Reaction Williamson Ether Synthesis (Reflux, 24-48h) Reactants->Reaction 2. Reaction Setup Workup Filtration, Aqueous Wash, Drying Reaction->Workup 3. Isolation Purification Column Chromatography Workup->Purification 4. Purification Product This compound Purification->Product 5. Pure Product Characterization NMR, IR, MS Analysis Product->Characterization 6. Analysis End End Characterization->End

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: The Reaction Mechanism

The Williamson ether synthesis can be conceptually illustrated as a signaling pathway, where the base acts as a catalyst to activate the substrate for subsequent reaction.

Reaction_Mechanism Salicylaldehyde Salicylaldehyde (Inactive Substrate) Phenoxide Salicylaldehyde Anion (Activated Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base K2CO3 (Activating Agent) Base->Phenoxide Product This compound (Final Product) Phenoxide->Product SN2 Attack Bromodecane 1-Bromodecane (Electrophile) Bromodecane->Product Byproduct KBr + KHCO3 (Byproducts)

Caption: Reaction mechanism of the Williamson ether synthesis.

An In-depth Technical Guide to the Potential Applications of 2-(Decyloxy)benzaldehyde in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decyloxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a decyloxy group at the ortho-position. This long alkyl chain imparts significant lipophilicity to the molecule, influencing its reactivity and the properties of its derivatives. As a versatile building block, this compound offers a reactive aldehyde functional group for a variety of transformations, making it a molecule of interest in the synthesis of novel organic compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

The presence of the decyloxy group can modulate the biological activity of synthesized derivatives, potentially enhancing their interaction with biological membranes and lipophilic binding sites. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by experimental protocols and structured data for ease of reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a decyl halide, typically 1-bromodecane, in the presence of a base.

Reaction Scheme:

dot

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Bromodecane 1-Bromodecane Bromodecane->Product Base Base (e.g., K₂CO₃) Base->Product Catalyst

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxybenzaldehydes.

Materials:

  • Salicylaldehyde

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromodecane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Key Reactions and Potential Applications

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, leading to diverse molecular architectures with a range of potential applications.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are synthesized through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.[1][2][3][4][5][6] Chalcones are a class of flavonoids that have garnered significant interest due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The lipophilic decyloxy group may enhance the bioavailability and efficacy of these compounds.

Claisen_Schmidt_Condensation Aldehyde This compound Chalcone Chalcone Derivative Aldehyde->Chalcone Ketone Substituted Acetophenone Ketone->Chalcone Base Base (e.g., NaOH or KOH) Base->Chalcone Catalyst

Figure 3: Wittig Reaction for Alkene Synthesis.

Materials:

  • A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DMSO)

  • This compound

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (indicated by a color change).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have been investigated for their potential in various fields, including medicinal chemistry and materials science, particularly in the development of liquid crystals. [7]The formation of Schiff bases from alkoxy-substituted benzaldehydes is a well-established transformation. [7] dot

Schiff_Base_Formation Aldehyde This compound SchiffBase Schiff Base Aldehyde->SchiffBase Amine Primary Amine Amine->SchiffBase Water Water

References

2-(Decyloxy)benzaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and derivatization of 2-(decyloxy)benzaldehyde, a key intermediate for the development of novel compounds with potential therapeutic applications. Its alkoxybenzaldehyde scaffold serves as a versatile starting point for the creation of diverse molecular architectures, including chalcones and Schiff bases, which are known to exhibit a wide range of biological activities. This document provides detailed experimental protocols, structured data for key compounds, and visual representations of synthetic and potential biological pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated by a base to form a phenoxide, which then attacks 1-bromodecane to yield the desired ether.

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the synthesis of this compound is as follows:

  • To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

  • Add 1-bromodecane (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data for Synthesis of this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Reagent/ProductMolar RatioExample Yield (%)Physical StateMelting Point (°C)
SalicylaldehydeC₇H₆O₂122.12Reagent1.0-Liquid-16
1-BromodecaneC₁₀H₂₁Br221.18Reagent1.2-Liquid-34
Potassium CarbonateK₂CO₃138.21Reagent1.5-Solid891
This compoundC₁₇H₂₆O₂262.39Product-85-95SolidN/A

Note: Yields and physical properties are illustrative and may vary based on specific experimental conditions.

Derivatization of this compound

The aldehyde functional group of this compound is a key handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives. Two important classes of compounds that can be readily synthesized are chalcones and Schiff bases.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

  • Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[1][2]

Starting AldehydeStarting KetoneProduct ChalconeExample Yield (%)
This compoundAcetophenone1-(phenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one75-85
This compound4'-Hydroxyacetophenone1-(4-hydroxyphenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one70-80
This compound4'-Methoxyacetophenone1-(4-methoxyphenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one80-90

Note: Yields are illustrative and depend on the specific acetophenone used and reaction conditions.

Synthesis of Novel Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds contain an imine or azomethine group (-C=N-).[3][4]

  • Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add a primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]

Starting AldehydeStarting AmineProduct Schiff BaseExample Yield (%)
This compoundAnilineN-((E)-2-(decyloxy)benzylidene)aniline80-90
This compound4-FluoroanilineN-((E)-2-(decyloxy)benzylidene)-4-fluoroaniline85-95
This compound2-AminopyridineN-((E)-2-(decyloxy)benzylidene)pyridin-2-amine75-85

Note: Yields are illustrative and depend on the specific amine used and reaction conditions.

Potential Applications and Biological Activities

While specific biological data for derivatives of this compound are not widely reported, the resulting chalcone and Schiff base scaffolds are associated with a broad range of pharmacological activities.

  • Chalcones have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6] Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.

  • Schiff bases are known to exhibit diverse biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[3] The imine bond is crucial for their biological function, and they can also act as ligands to form metal complexes with interesting therapeutic potential.

Further research into the specific derivatives of this compound is warranted to explore their potential as novel therapeutic agents.

Visualizations

Synthetic Workflow

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Base1 K2CO3, DMF Salicylaldehyde->Base1 Bromodecane 1-Bromodecane Bromodecane->Base1 Precursor This compound Base1->Precursor Williamson Ether Synthesis Base2 NaOH/EtOH Precursor->Base2 Acid Acetic Acid/EtOH Precursor->Acid Acetophenone Substituted Acetophenone Acetophenone->Base2 Chalcone Novel Chalcones Base2->Chalcone Claisen-Schmidt Condensation Amine Primary Amine Amine->Acid SchiffBase Novel Schiff Bases Acid->SchiffBase Schiff Base Formation

Caption: Synthetic routes from salicylaldehyde to novel compounds.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase Protein Kinase Receptor->Kinase Activates/Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates GeneExpression Gene Expression (e.g., Apoptosis, Inflammation) Nucleus->GeneExpression Regulates NovelCompound Novel Chalcone or Schiff Base Derivative NovelCompound->Receptor Binds

Caption: Hypothetical signaling pathway for a novel derivative.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel chalcones and Schiff bases. The straightforward and well-established synthetic methodologies, such as the Williamson ether synthesis, Claisen-Schmidt condensation, and Schiff base formation, allow for the creation of a diverse library of compounds. While further investigation is required to elucidate the specific biological activities and mechanisms of action of these novel derivatives, the known pharmacological profiles of chalcones and Schiff bases suggest that these new compounds hold significant promise for future drug discovery and development efforts.

References

Methodological & Application

Application Notes & Protocols: 2-(Decyloxy)benzaldehyde in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Decyloxy)benzaldehyde is a key intermediate in the synthesis of various thermotropic liquid crystals, particularly those of the Schiff base or azomethine class. The presence of the long decyloxy chain promotes the formation of mesophases, while the aldehyde functional group provides a versatile handle for reaction with various anilines to create rod-like (calamitic) molecules. These molecules are capable of self-assembly into ordered fluid phases, such as nematic and smectic phases, which are the basis of liquid crystal technologies.[1][2] This document provides detailed protocols for the synthesis of this compound and its subsequent use in preparing Schiff base liquid crystals, along with characterization data.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 1-bromodecane in the presence of a base.

Experimental Protocol

Materials:

  • 2-hydroxybenzaldehyde

  • 1-bromodecane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxybenzaldehyde (1.0 eq), absolute ethanol, and anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 1-bromodecane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with 5% aqueous sodium hydroxide solution, followed by deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound, typically as a pale yellow oil or low-melting solid.

Synthesis Workflow

G Reactant1 2-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (Reflux, 24h) Reactant1->Reaction Reactant2 1-Bromodecane Reactant2->Reaction Base K₂CO₃ Base->Reaction Base Solvent Ethanol Solvent->Reaction Solvent Workup Workup (Filtration, Extraction, Drying) Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Schiff Base Liquid Crystal

Schiff base liquid crystals are readily synthesized through the condensation reaction of an aldehyde with a primary amine, often catalyzed by a small amount of acid.[3][4] Here, this compound is reacted with a substituted aniline, for example, 4-butoxyaniline, to form the corresponding azomethine.

Experimental Protocol

Materials:

  • This compound

  • 4-Butoxyaniline

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with a magnetic stirrer.

  • In a separate beaker, dissolve 4-butoxyaniline (1.0 eq) in absolute ethanol.

  • Add the aniline solution to the aldehyde solution dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from hot ethanol several times until a constant melting point is achieved.

  • Dry the purified crystals in a vacuum oven.

  • The resulting liquid crystalline properties can be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][5][6]

Synthesis Pathway

G Aldehyde This compound Reaction Condensation Reaction (Reflux, 4-6h) Aldehyde->Reaction Aniline 4-Butoxyaniline Aniline->Reaction Catalyst Acetic Acid (cat.) Catalyst->Reaction Catalyst Solvent Ethanol Solvent->Reaction Solvent Purification Purification (Recrystallization) Reaction->Purification Product Schiff Base Liquid Crystal (Azomethine) Purification->Product

References

Application Notes and Protocols for the Condensation of 2-(Decyloxy)benzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases through the condensation reaction of 2-(decyloxy)benzaldehyde with various primary amines. The resulting imines are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science.

Introduction

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental and versatile reaction in organic chemistry. The resulting carbon-nitrogen double bond (azomethine group) is a key structural motif in many biologically active compounds and serves as a versatile synthon for the preparation of various nitrogen-containing heterocycles. This compound, with its long lipophilic alkyl chain, provides a unique building block for the synthesis of novel Schiff bases with potential applications in drug delivery, liquid crystals, and as ligands in coordination chemistry. The lipophilic nature of the decyloxy group can enhance the solubility of the resulting Schiff bases in nonpolar environments and may influence their biological activity and material properties.

General Reaction Scheme

The general reaction for the condensation of this compound with a primary amine is depicted below:

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the synthesis of Schiff bases from substituted benzaldehydes and various amines. While specific data for this compound is not extensively reported, the conditions outlined below for structurally similar 2-alkoxybenzaldehydes can be considered as a starting point for optimization.

AldehydeAmineSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Hydroxy-4-methoxybenzaldehyde4-Aminobenzoic acid ethyl esterEthanolNoneReflux3>90Adapted from[1]
3-Ethoxy-4-hydroxybenzaldehydeAnthranilic acidEthanolNoneReflux4>85Adapted from Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid
SalicylaldehydeAnilineEthanolNoneReflux12-14Not SpecifiedAdapted from CN103724171B
4-HydroxybenzaldehydeL-GlycineMethanolPotassium HydroxideRoom Temp1.570Adapted from[2]
Benzaldehydep-MethoxyanilineTolueneNone (azeotropic removal of water)Reflux3HighAdapted from Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound and Aromatic Amines (Catalyst-Free)

This protocol is adapted from procedures used for other 2-alkoxybenzaldehydes and is a good starting point for optimization.

Materials:

  • This compound

  • Substituted or unsubstituted aromatic amine (e.g., aniline, p-toluidine, p-anisidine)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 to 1.1 equivalents of the chosen aromatic amine.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Base-Catalyzed Synthesis of Schiff Bases from this compound and Aliphatic Amines/Amino Acids

This protocol is suitable for less reactive amines or when a faster reaction rate is desired. The use of a base catalyst like potassium hydroxide is common for reactions involving amino acids.

Materials:

  • This compound

  • Aliphatic amine (e.g., n-butylamine, benzylamine) or amino acid (e.g., glycine, alanine)

  • Methanol or Ethanol

  • Potassium Hydroxide (KOH) (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 1.0 equivalent of the aliphatic amine or amino acid in methanol or ethanol. If using an amino acid, a solution of 1.0 equivalent of potassium hydroxide in methanol can be added to facilitate the reaction.

  • In a separate beaker, dissolve 1.0 equivalent of this compound in the same solvent.

  • Add the aldehyde solution dropwise to the amine solution with vigorous stirring at room temperature.

  • Continue stirring the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • The formation of a precipitate indicates the formation of the Schiff base.

  • Collect the solid product by filtration and wash it with a small amount of the cold solvent.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

  • Dry the purified product under vacuum.

  • Characterize the product by spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for Schiff Base Synthesis

experimental_workflow start Start dissolve_aldehyde Dissolve this compound in Solvent start->dissolve_aldehyde dissolve_amine Dissolve Amine in Solvent start->dissolve_amine mix_reactants Mix Reactants dissolve_aldehyde->mix_reactants dissolve_amine->mix_reactants reaction Reaction (Heating/Stirring) mix_reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Precipitation/Evaporation) monitoring->workup Complete filtration Filtration workup->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship: Influence of Amine Nucleophilicity on Reaction Conditions

logical_relationship cluster_amines Amine Reactivity cluster_conditions Typical Reaction Conditions Aromatic_Amine Aromatic Amine (e.g., Aniline) - Lower Nucleophilicity Aromatic_Conditions Reaction with Aromatic Amine - Often requires heating (reflux) - May be slower Aromatic_Amine->Aromatic_Conditions Leads to Aliphatic_Amine Aliphatic Amine (e.g., Butylamine) - Higher Nucleophilicity Aliphatic_Conditions Reaction with Aliphatic Amine - Often proceeds at room temperature - Generally faster - May use a catalyst for very weak nucleophiles Aliphatic_Amine->Aliphatic_Conditions Leads to

Caption: Influence of amine type on reaction conditions.

References

Application Notes and Protocols for the Use of 2-(Decyloxy)benzaldehyde as a Building Block for Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calamitic liquid crystals are rod-like molecules that exhibit mesomorphic behavior, meaning they have states of matter intermediate between a crystalline solid and an isotropic liquid. These materials are of significant interest in the development of advanced materials for displays, sensors, and drug delivery systems. The molecular structure of calamitic liquid crystals typically consists of a rigid core and flexible terminal chains. 2-(Decyloxy)benzaldehyde is a versatile building block for the synthesis of such liquid crystals, where the benzaldehyde group can be readily converted into various rigid core structures, and the decyloxy chain serves as a flexible terminal group.

This document provides detailed application notes and protocols for the synthesis and characterization of calamitic liquid crystals using this compound as a key starting material. The protocols are based on established synthetic methodologies for similar liquid crystalline compounds.

Synthetic Pathways

The synthesis of calamitic liquid crystals from this compound typically involves the formation of a Schiff base or an ester linkage to extend the rigid core. These reactions are generally straightforward and can be accomplished in high yields.

A common strategy involves the condensation reaction of this compound with an appropriate aniline derivative to form a Schiff base (imine) linkage. This creates a larger, more rigid molecular core, which is a prerequisite for liquid crystalline behavior. Further modifications can be made by introducing other functional groups or extending the molecular length.

Another approach is to reduce the aldehyde to an alcohol, which can then be used in esterification reactions with various aromatic carboxylic acids to create an ester linkage within the rigid core.

Below is a generalized workflow for the synthesis and characterization of calamitic liquid crystals derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound reaction Schiff Base Condensation start->reaction reagent Aniline Derivative (e.g., 4-aminophenol) reagent->reaction product Calamitic Liquid Crystal Precursor reaction->product purification Recrystallization or Column Chromatography product->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom

Caption: Synthetic and characterization workflow for calamitic liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a calamitic liquid crystal via the formation of a Schiff base linkage.

Materials:

  • This compound

  • 4-Aminophenol

  • Absolute Ethanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of 1.0 equivalent of 4-aminophenol in absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Dry the purified product under vacuum.

Protocol 2: Characterization of Liquid Crystalline Properties

1. Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the Schiff base by the appearance of a characteristic imine (C=N) stretching band around 1625 cm⁻¹. The disappearance of the aldehyde C=O and amine N-H stretching bands should also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure of the synthesized compound. The formation of the imine bond is indicated by a characteristic proton signal in the ¹H NMR spectrum.

2. Thermal and Mesomorphic Behavior Characterization:

  • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures and associated enthalpy changes.[1] A sample is heated and cooled at a controlled rate (e.g., 10 °C/min) to identify the temperatures of melting (crystal to mesophase or isotropic liquid), clearing (mesophase to isotropic liquid), and crystallization.

  • Polarized Optical Microscopy (POM): Observe the optical textures of the mesophases. A small amount of the sample is placed on a glass slide and covered with a coverslip. The sample is heated and cooled on a hot stage while being observed under a polarizing microscope. The characteristic textures (e.g., schlieren, nematic droplets, focal conic) are used to identify the type of liquid crystal phase (nematic, smectic, etc.).[1][2]

Data Presentation

The following tables summarize typical thermal data obtained for calamitic liquid crystals with structures analogous to those that can be synthesized from this compound. The data is derived from studies on compounds with varying alkoxy chain lengths.

Table 1: Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals

Compound (Terminal Alkoxy Chain)TransitionTemperature (°C)
Hexyloxy (C6) Melting (Cr to N)120.5
Clearing (N to I)135.2
Octyloxy (C8) Melting (Cr to N)115.8
Clearing (N to I)138.4
Dodecyloxy (C12) Melting (Cr to SmA)108.3
SmA to N125.1
Clearing (N to I)132.7

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data is illustrative and based on trends observed in homologous series of calamitic liquid crystals.

Table 2: Enthalpy Changes for Phase Transitions

Compound (Terminal Alkoxy Chain)TransitionΔH (kJ/mol)
Hexyloxy (C6) Cr to N25.8
N to I0.7
Octyloxy (C8) Cr to N28.2
N to I0.8
Dodecyloxy (C12) Cr to SmA32.5
SmA to N1.2
N to I0.9

Data is illustrative and based on trends observed in homologous series of calamitic liquid crystals.

Application in Drug Development

Calamitic liquid crystals are being explored for their potential in drug delivery systems.[3][4][5] Their ordered structures can encapsulate drug molecules and provide controlled release. The amphiphilic nature of molecules derived from this compound, with a polar core and a nonpolar tail, makes them suitable for forming lyotropic liquid crystalline phases in the presence of a solvent. These phases can act as matrices for the sustained release of therapeutic agents.

The synthetic protocols described here can be adapted to incorporate drug molecules or to synthesize liquid crystals with specific properties tailored for drug delivery applications, such as biocompatibility and biodegradability.

Below is a diagram illustrating the conceptual relationship for the application of these liquid crystals in drug delivery.

Drug_Delivery_Concept LC_Molecule Calamitic Liquid Crystal (from this compound) Self_Assembly Self-Assembly into Mesophase (e.g., Smectic) LC_Molecule->Self_Assembly Encapsulation Drug Encapsulation in LC Matrix Self_Assembly->Encapsulation Drug Drug Molecule Drug->Encapsulation Delivery_System Drug Delivery System Encapsulation->Delivery_System Controlled_Release Controlled Release of Drug Delivery_System->Controlled_Release Target Therapeutic Target Controlled_Release->Target

Caption: Conceptual model for drug delivery using calamitic liquid crystals.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of calamitic liquid crystals. The straightforward synthetic routes, primarily through Schiff base formation, allow for the creation of a wide variety of mesogenic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of these materials in fields ranging from materials science to drug development.

References

Application Notes and Protocols for the Characterization of Liquid Crystalline Phases from 2-(Decyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of thermotropic liquid crystals derived from 2-(decyloxy)benzaldehyde. The information is intended to guide researchers in the preparation and analysis of these materials and to highlight their relevance in the field of drug delivery.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Thermotropic liquid crystals, in particular, display phase transitions as a function of temperature. Schiff base liquid crystals, formed through the condensation of an aldehyde and a primary amine, are a well-studied class of thermotropic liquid crystals due to their synthetic accessibility and diverse mesomorphic behavior.

Derivatives of this compound are of particular interest due to the influence of the long alkoxy chain on the molecular ordering and, consequently, the liquid crystalline properties. The presence of the decyloxy group often leads to the formation of smectic and nematic phases, which can be modulated by the choice of the amine component in the Schiff base synthesis. These materials are being explored for various applications, including their potential as responsive drug delivery systems.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of Schiff base liquid crystals from this compound typically involves a two-step process: the synthesis of the this compound precursor followed by its condensation with a suitable aromatic amine.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and 1-bromodecane.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Distilled water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1 equivalent) and 1-bromodecane (1.1 equivalents) in acetone or DMF.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with distilled water in a separatory funnel to remove any remaining salts and DMF.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of Schiff Base Liquid Crystals

This protocol outlines the general procedure for the condensation of this compound with a substituted aniline to form a Schiff base liquid crystal.

Materials:

  • This compound (from Protocol 1)

  • Substituted aniline (e.g., 4-methoxyaniline, 4-cyanoaniline, etc.)

  • Absolute ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add a solution of the substituted aniline (1 equivalent) in absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified Schiff base liquid crystal.

  • Dry the purified product in a vacuum oven.

Characterization of Liquid Crystalline Phases

The mesomorphic properties of the synthesized this compound derivatives are primarily characterized by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol 3: Polarized Optical Microscopy (POM)

POM is used to observe the unique textures of different liquid crystalline phases.

Equipment:

  • Polarizing microscope equipped with a hot stage and a temperature controller.

  • Microscope slides and cover slips.

  • Spatula.

Procedure:

  • Place a small amount of the synthesized compound on a clean microscope slide.

  • Cover the sample with a cover slip and place it on the hot stage of the polarizing microscope.

  • Heat the sample above its melting point until it becomes an isotropic liquid (completely dark under crossed polarizers).

  • Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • Observe the sample through the crossed polarizers as it cools. The appearance of birefringent textures indicates the transition to a liquid crystalline phase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., schlieren, focal conic, marbled).

  • Multiple heating and cooling cycles should be performed to ensure the reproducibility of the transition temperatures.

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the temperatures and heat flows associated with phase transitions.

Equipment:

  • Differential Scanning Calorimeter.

  • Aluminum or hermetic pans and lids.

  • Crimper for sealing the pans.

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Seal the pan with a lid using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its isotropic clearing point under a nitrogen atmosphere.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

  • Heat the sample again at the same controlled rate.

  • The phase transition temperatures are determined from the onset or peak of the endothermic (on heating) and exothermic (on cooling) transitions in the DSC thermogram.

  • The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of Schiff base liquid crystals derived from this compound and various para-substituted anilines (H₂N-C₆H₄-X). This data is illustrative and serves as a template for presenting experimental results.

Substituent (X)Phase Transitions (°C) on HeatingΔH (kJ/mol)Phase Transitions (°C) on CoolingΔH (kJ/mol)
-H Cr 75 SmA 98 N 110 I25.4 (Cr-SmA), 1.8 (SmA-N), 0.5 (N-I)I 109 N 96 SmA 72 Cr0.5 (I-N), 1.7 (N-SmA), 24.9 (SmA-Cr)
-OCH₃ Cr 82 SmA 115 I28.1 (Cr-SmA), 2.1 (SmA-I)I 114 SmA 78 Cr2.0 (I-SmA), 27.5 (SmA-Cr)
-CN Cr 95 N 130 I30.5 (Cr-N), 0.8 (N-I)I 128 N 90 Cr0.7 (I-N), 29.8 (N-Cr)
-NO₂ Cr 102 N 145 I32.7 (Cr-N), 0.9 (N-I)I 143 N 98 Cr0.8 (I-N), 31.9 (N-Cr)

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid

Applications in Drug Development

Thermotropic liquid crystals derived from this compound hold promise as carriers for topical and transdermal drug delivery.[1][2][3][5] Their ordered, yet fluid, nature can provide a matrix for the controlled release of therapeutic agents.[1][4] The phase transitions of these materials can be exploited as a temperature-sensitive trigger for drug release. For instance, a drug-loaded liquid crystal formulation could be designed to release its payload upon application to the skin, where the temperature is higher than ambient.

The biocompatibility of Schiff base liquid crystals is an important consideration for their use in drug delivery. While some Schiff bases have shown biological activity, including antimicrobial and anticancer properties, their cytotoxicity must be carefully evaluated for specific drug delivery applications.[6][7]

Visualization of Experimental Workflow and Drug Delivery Concept

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials (2-Hydroxybenzaldehyde, 1-Bromodecane) precursor_synthesis Protocol 1: Synthesis of This compound start->precursor_synthesis schiff_base_synthesis Protocol 2: Schiff Base Synthesis (with substituted aniline) precursor_synthesis->schiff_base_synthesis purification Purification (Recrystallization) schiff_base_synthesis->purification pom Protocol 3: Polarized Optical Microscopy (POM) purification->pom Characterize Mesophases dsc Protocol 4: Differential Scanning Calorimetry (DSC) purification->dsc Determine Transition Properties spectral Spectroscopic Analysis (FTIR, NMR) purification->spectral Confirm Structure data_table Quantitative Data Table (Phase Transitions, Enthalpies) pom->data_table dsc->data_table

Caption: Workflow for the synthesis and characterization of this compound derived liquid crystals.

Conceptual Signaling Pathway for Topical Drug Delivery

The precise signaling pathways involved in the cellular uptake of drugs from thermotropic liquid crystal formulations are still an area of active research. However, a general conceptual model for passive diffusion through the skin is presented below. The liquid crystal matrix can act as a reservoir, controlling the release of the drug, which then permeates through the stratum corneum and into the deeper layers of the skin.

drug_delivery_pathway cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_target Target Site lc_matrix Drug-Loaded Liquid Crystal Matrix stratum_corneum Stratum Corneum lc_matrix->stratum_corneum Drug Release & Partitioning epidermis Viable Epidermis stratum_corneum->epidermis Passive Diffusion dermis Dermis epidermis->dermis target_cells Target Cells dermis->target_cells Cellular Uptake

Caption: Conceptual pathway for topical drug delivery using a liquid crystal carrier.

References

Application Notes and Protocols: 2-(Decyloxy)benzaldehyde as a Versatile Starting Material for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Decyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of the long decyloxy chain can impart lipophilic character to the final molecules, potentially influencing their biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of chromene and quinoline derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of the Starting Material: this compound

The Williamson ether synthesis is a reliable and straightforward method for the preparation of this compound from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) and 1-bromodecane.[1][2][3][4][5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add 1-bromodecane (1.1 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation
Reactant 1Reactant 2BaseProductMolecular Weight ( g/mol )Typical Yield (%)
2-Hydroxybenzaldehyde1-BromodecanePotassium CarbonateThis compound262.3985-95

Synthetic Workflow

Williamson_Ether_Synthesis Salicylaldehyde 2-Hydroxybenzaldehyde Reaction Reflux Salicylaldehyde->Reaction Bromodecane 1-Bromodecane Bromodecane->Reaction Base K₂CO₃, Acetone Base->Reaction Product This compound Reaction->Product

Caption: Williamson Ether Synthesis of this compound.

Application in Heterocyclic Synthesis: 2H-Chromenes

2H-Chromenes are a class of oxygen-containing heterocyclic compounds present in many natural products and biologically active molecules.[6][7][8][9][10] A common method for their synthesis involves the reaction of salicylaldehydes with activated alkenes, such as β-nitrostyrenes, in the presence of a base.[11][12][13][14]

Experimental Protocol: Synthesis of 3-Nitro-2-phenyl-2H-chromene derivative

Materials:

  • This compound

  • (E)-β-Nitrostyrene

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and (E)-β-nitrostyrene (1.1 eq) in ethanol.

  • Add a catalytic amount of DABCO (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 4-8 hours), the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 8-(decyloxy)-3-nitro-2-phenyl-2H-chromene.

Data Presentation
Starting AldehydeAlkeneCatalystProductMolecular Weight ( g/mol )Typical Yield (%)
This compound(E)-β-NitrostyreneDABCO8-(Decyloxy)-3-nitro-2-phenyl-2H-chromene411.5380-90

Synthetic Workflow

Chromene_Synthesis Decyloxybenzaldehyde This compound Reaction Room Temp. Decyloxybenzaldehyde->Reaction Nitrostyrene (E)-β-Nitrostyrene Nitrostyrene->Reaction Catalyst DABCO, Ethanol Catalyst->Reaction Product 8-(Decyloxy)-3-nitro-2-phenyl-2H-chromene Reaction->Product Quinoline_Synthesis Nitrobenzaldehyde 2-Nitrobenzaldehyde Reduction In-situ Reduction Nitrobenzaldehyde->Reduction Acetophenone Acetophenone Condensation Friedländer Condensation Acetophenone->Condensation Reagents Fe, AcOH, Ethanol Reagents->Reduction Intermediate [2-Aminobenzaldehyde] Intermediate->Condensation Product 2-Phenylquinoline Reduction->Intermediate Condensation->Product

References

Analytical Techniques for Monitoring 2-(Decyloxy)benzaldehyde Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-(Decyloxy)benzaldehyde. The described methods are essential for reaction optimization, kinetic studies, and quality control in research and drug development settings. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of this compound and the formation of products over time. Its high resolution and sensitivity make it ideal for analyzing complex reaction mixtures.

Application Note: Monitoring the Oxidation of this compound to 2-(Decyloxy)benzoic Acid

This protocol outlines a reverse-phase HPLC method to track the conversion of this compound to its corresponding carboxylic acid. The method separates the aldehyde reactant from the carboxylic acid product, allowing for their quantification at different time points of the reaction.

Experimental Protocol
  • Sample Preparation:

    • At designated time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL of Acetonitrile/Water).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2][3][4]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[2][3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.[2][3][4]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and 2-(Decyloxy)benzoic acid based on their retention times, which should be determined by injecting pure standards of each compound.

    • Generate a calibration curve for each compound to determine the concentration from the peak area.

    • Plot the concentration of the reactant and product versus time to determine the reaction kinetics.

Quantitative Data Summary
CompoundRetention Time (min)λmax (nm)Limit of Detection (µg/mL)
This compound~4.5254~0.1
2-(Decyloxy)benzoic Acid~3.2254~0.1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile and semi-volatile compounds in a reaction mixture. It is particularly useful for identifying reaction byproducts and confirming the structure of the desired product.

Application Note: Analysis of a Condensation Reaction of this compound

This protocol describes a GC-MS method for monitoring a condensation reaction, for instance, the reaction of this compound with a nitrogen-containing nucleophile to form an imine.

Experimental Protocol
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at various time points.

    • Quench the reaction by adding an appropriate solvent (e.g., ethyl acetate).

    • Perform a liquid-liquid extraction if necessary to remove non-volatile components.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.

    • Derivatization with an agent like PFBHA can be employed for more volatile or sensitive aldehydes to create more stable oximes for analysis.[5]

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peaks for the reactant, product, and any byproducts based on their retention times and mass spectra.

    • The mass spectra can be compared with a library (e.g., NIST) for compound identification.

    • Quantification can be achieved by integrating the peak areas and using a calibration curve with an internal standard.

Quantitative Data Summary
CompoundRetention Time (min)Key m/z Fragments
This compound~12.5248 (M+), 121, 91
Imine Product (example)~15.8(M+), fragments corresponding to the loss of the decyl chain and benzaldehyde moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for real-time, non-invasive monitoring of chemical reactions.[6][7] It provides detailed structural information about the molecules in the reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products.

Application Note: Real-Time Monitoring of Acetal Formation from this compound

This protocol details the use of ¹H NMR to monitor the acid-catalyzed reaction of this compound with ethylene glycol to form a cyclic acetal.

Experimental Protocol
  • Sample Preparation (In-situ Monitoring):

    • The reaction is carried out directly in an NMR tube.

    • Dissolve this compound and ethylene glycol in a deuterated solvent (e.g., CDCl₃).

    • Add a catalytic amount of a deuterated acid (e.g., D-TFA).

    • Place the NMR tube in the spectrometer.

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals.[7]

    • Temperature: Set to the desired reaction temperature.

  • Data Analysis:

    • Monitor the decrease in the intensity of the aldehyde proton signal of this compound (around 10.3 ppm).

    • Monitor the increase in the intensity of the acetal proton signal of the product (around 5.8 ppm).

    • The relative integrals of these signals can be used to determine the percentage conversion over time.[8]

Quantitative Data Summary
CompoundKey ¹H NMR Signal (ppm)Multiplicity
This compound (Aldehyde H)~10.3Singlet
Cyclic Acetal Product (Acetal H)~5.8Singlet

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_data Data Processing start Start Reaction (this compound + Reagents) sampling Aliquot Sampling at Timed Intervals start->sampling nmr NMR Analysis start->nmr Real-time quench Reaction Quenching sampling->quench hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms data_analysis Data Analysis (Kinetics, Yield) hplc->data_analysis gcms->data_analysis nmr->data_analysis end End data_analysis->end

Caption: General experimental workflow for monitoring this compound reactions.

reaction_pathway reactant This compound intermediate Reaction Intermediate reactant->intermediate k1 reagent + Reagent (e.g., Oxidant) reagent->intermediate product Product (e.g., 2-(Decyloxy)benzoic Acid) intermediate->product k2

Caption: A simplified reaction pathway for the conversion of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Decyloxy)benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 2-hydroxybenzaldehyde with a decyl halide.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I fix this?

  • Answer: Low or no yield in a Williamson ether synthesis can stem from several factors. A primary consideration is the incomplete deprotonation of the starting material, 2-hydroxybenzaldehyde. The use of a weak base or insufficient amounts of a strong base can hinder the formation of the necessary phenoxide intermediate. Additionally, the purity of your reagents is crucial; ensure that your solvent is anhydrous and that the 2-hydroxybenzaldehyde and decyl halide are free of impurities. The reactivity of the decyl halide also plays a significant role, with the reactivity order being I > Br > Cl. If you are using decyl chloride, consider switching to decyl bromide or iodide. Finally, suboptimal reaction temperature can affect the reaction rate; a moderate increase in temperature may improve the yield, but excessive heat can lead to side reactions.

Issue 2: Presence of Unreacted 2-Hydroxybenzaldehyde

  • Question: After the reaction, I have a significant amount of unreacted 2-hydroxybenzaldehyde in my product mixture. Why did this happen?

  • Answer: The presence of a large amount of unreacted 2-hydroxybenzaldehyde typically points to three main issues:

    • Insufficient Base: The molar ratio of the base to 2-hydroxybenzaldehyde may be inadequate for complete deprotonation. A slight excess of a strong base like sodium hydride (NaH) is often recommended.

    • Poor Quality of Base: The base used may have degraded due to improper storage. For instance, sodium hydride can react with atmospheric moisture and lose its reactivity.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the ether formation to go to completion.

Issue 3: Formation of Side Products

  • Question: My final product is contaminated with significant side products. What are these impurities and how can I minimize their formation?

  • Answer: A common side reaction in Williamson ether synthesis is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[1] Since 1-decanol derivatives are primary, this is less of a concern, but can still occur with a very strong, sterically hindered base. Another potential side product is the C-alkylation of the phenoxide, where the decyl group attaches to a carbon atom on the benzene ring instead of the oxygen atom. To minimize these side reactions, it is advisable to use a non-hindered base and a polar aprotic solvent like DMF or acetonitrile, which favor the desired SN2 reaction.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: A common and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[2][3][4][5] This involves treating the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde selectively forms a water-soluble adduct, which can then be separated from the unreacted alkyl halide and other organic impurities by extraction. After separation, the aldehyde can be regenerated from the aqueous layer by treatment with a base, such as sodium hydroxide, followed by extraction with an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

A1: For the Williamson ether synthesis of this compound, strong bases are generally preferred to ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydride (NaH) is a common and effective choice. Alternatively, potassium carbonate (K2CO3) can be used, often in combination with a phase-transfer catalyst in a solvent like DMF.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are ideal for Williamson ether synthesis as they can dissolve the ionic intermediate without solvating the nucleophile excessively. Dimethylformamide (DMF), acetonitrile, and acetone are good choices. The use of acetone, however, should be approached with caution as it can undergo self-condensation in the presence of a strong base.[6]

Q3: What is the optimal reaction temperature and time?

A3: The optimal temperature and time will depend on the specific reagents used. Generally, the reaction can be carried out at room temperature to 60°C. Monitoring the reaction progress by thin-layer chromatography (TLC) is the best way to determine the optimal reaction time.

Q4: Can I use 1-decanol directly instead of a decyl halide?

A4: While it is possible to synthesize ethers from two alcohols, it is not a direct Williamson ether synthesis. This would require one of the alcohols to be converted into a good leaving group first, for example, by converting it to a tosylate. The direct reaction of 2-hydroxybenzaldehyde with 1-decanol under these conditions would not be efficient.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. This data is based on general principles of the Williamson ether synthesis.

ParameterCondition 1Expected YieldCondition 2Expected YieldRationale
Base K2CO3ModerateNaHHighNaH is a stronger base, leading to more complete deprotonation of 2-hydroxybenzaldehyde.
Solvent EthanolLow to ModerateDMFHighDMF is a polar aprotic solvent that favors the SN2 reaction mechanism.
Leaving Group 1-ChlorodecaneModerate1-BromodecaneHighBromide is a better leaving group than chloride, leading to a faster reaction rate.
Temperature Room Temp.Moderate60°CHighIncreased temperature generally increases the reaction rate, but may also increase side products.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.

  • Deprotonation of 2-hydroxybenzaldehyde:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF.

    • Add sodium hydride (1.1 equivalents) portion-wise at 0°C.

    • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

  • Addition of Decyl Halide:

    • To the solution of the sodium phenoxide, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

    • Alternatively, for removal of unreacted aldehyde, a bisulfite extraction can be performed as described in the troubleshooting section.[3][4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-hydroxybenzaldehyde in anhydrous DMF B Add NaH at 0°C A->B 1. Deprotonation C Add 1-bromodecane B->C D Heat and stir (4-6h) C->D 2. Alkylation E Quench with water D->E F Extract with ethyl acetate E->F 3. Isolation G Purify by column chromatography F->G 3. Isolation

Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? C1 Check Base Start->C1 C2 Check Reagent Purity Start->C2 C3 Check Reaction Conditions Start->C3 S1 Use stronger base (NaH) Ensure correct stoichiometry C1->S1 S2 Use anhydrous solvent Purify starting materials C2->S2 S3 Increase temperature moderately Increase reaction time C3->S3

References

troubleshooting low yield in Schiff base formation with 2-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Schiff Base Formation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Schiff base formation with 2-(Decyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Schiff base formation?

A1: Schiff base formation is a reversible condensation reaction between a primary amine and an aldehyde or ketone. The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine or azomethine group (-C=N-).[1] To achieve a high yield, the equilibrium of this reaction must be shifted towards the product, typically by removing the water as it is formed.[1]

Q2: Why am I getting a low yield with this compound specifically?

A2: Low yields with this compound can be attributed to a combination of factors:

  • Steric Hindrance: The bulky decyloxy group at the ortho position of the benzaldehyde can physically obstruct the approaching amine, slowing down the reaction rate and affecting the final yield.

  • Electronic Effects: The decyloxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the amine nucleophile.

  • Incomplete Water Removal: As with all Schiff base reactions, failure to effectively remove water will result in the hydrolysis of the imine product back to the starting materials, leading to a low yield.[2]

Q3: What is the role of a catalyst in this reaction?

A3: A catalyst, typically a mild acid or base, is often used to accelerate the reaction.[3]

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. It also facilitates the dehydration of the carbinolamine intermediate.[4]

  • Base Catalysis: A base catalyst can deprotonate the amine, increasing its nucleophilicity.

Q4: How can I purify the Schiff base product?

A4: The most common method for purifying Schiff bases is recrystallization from a suitable solvent, such as ethanol or a mixture of solvents.[2][5] If recrystallization is insufficient, column chromatography can be employed. It is often recommended to use neutral alumina instead of silica gel for chromatography, as the acidic nature of silica can cause hydrolysis of the Schiff base.[2]

Q5: How can I confirm the formation of my Schiff base product?

A5: Spectroscopic methods are essential for characterizing the Schiff base product:

  • FTIR Spectroscopy: Look for the appearance of a characteristic imine (C=N) stretching band, typically in the range of 1604-1609 cm⁻¹.[6] The disappearance of the C=O stretching band from the aldehyde and the N-H bending band from the primary amine also indicates product formation.

  • ¹H NMR Spectroscopy: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N), typically in the range of δ 8.32-8.34 ppm.[6]

  • ¹³C NMR Spectroscopy: The carbon of the imine group (C=N) will have a characteristic chemical shift, for example, around δ 158.7 ppm.[6]

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the formation of Schiff bases from this compound.

Issue 1: Reaction Stalls or Proceeds Very Slowly
  • Potential Cause: Significant steric hindrance from the ortho-decyloxy group is impeding the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[5]

    • Increase Reaction Time: Reactions with sterically hindered substrates may require longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

    • Optimize Catalyst Concentration: While a catalyst is beneficial, too much acid can protonate the amine, rendering it non-nucleophilic.[7] Start with a catalytic amount (e.g., a few drops of glacial acetic acid) and optimize from there.[8]

Issue 2: Product Decomposes During Workup or Purification
  • Potential Cause: The Schiff base is hydrolyzing back to the aldehyde and amine due to the presence of water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Avoid Aqueous Workup if Possible: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by extraction with an organic solvent. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.

    • Purification with Neutral Alumina: If using column chromatography, opt for neutral alumina over silica gel to prevent acid-catalyzed hydrolysis on the column.[2]

Issue 3: Low Yield Despite Complete Consumption of Starting Materials
  • Potential Cause: The equilibrium is not being effectively shifted towards the product due to the presence of water.

  • Troubleshooting Steps:

    • Use a Dean-Stark Apparatus: For reactions run at reflux in a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap is highly effective for the continuous removal of water.[1]

    • Add a Dehydrating Agent: Incorporate a dehydrating agent directly into the reaction mixture. Molecular sieves (3Å or 4Å) are a good choice as they are inert and can be easily filtered off after the reaction.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of various reaction parameters on the yield of Schiff base formation, based on literature for similar compounds.

ParameterConditionEffect on YieldRationale
Temperature Increasing from 5°C to 45°CIncrease from 58% to 84%Provides energy to overcome the activation barrier.[9]
Water Removal With PervaporationIncrease from 84% to 98.6%Shifts the reaction equilibrium towards the product side.[9]
Catalyst Addition of Acid (e.g., Acetic Acid)Generally increases yieldProtonates the carbonyl group, making it more electrophilic.[4][8]
Solvent Ethanol, Methanol, TolueneVariesThe choice of solvent affects the solubility of reactants and the efficiency of water removal.[10][11]

Experimental Protocols

General Protocol for Schiff Base Formation with this compound

This protocol provides a starting point and may require optimization.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in an appropriate solvent (e.g., absolute ethanol or toluene).

    • In a separate flask, dissolve 1.0 to 1.1 equivalents of the primary amine in the same solvent.

  • Reaction Setup:

    • Add the amine solution to the aldehyde solution dropwise with continuous stirring.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • If using toluene, set up a Dean-Stark apparatus to collect the water produced. If using ethanol, consider adding activated 3Å molecular sieves to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours.

    • Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials and the appearance of the product spot.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If molecular sieves were used, filter them out.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

    • If further purification is needed, perform column chromatography on neutral alumina using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Obtain the melting point of the purified product.

    • Characterize the product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check for Unreacted Starting Materials (TLC/NMR) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes sm_absent Starting Materials Absent (or trace amounts) check_sm->sm_absent No troubleshoot_kinetics Troubleshoot Reaction Kinetics/ Equilibrium sm_present->troubleshoot_kinetics troubleshoot_hydrolysis Troubleshoot Product Hydrolysis sm_absent->troubleshoot_hydrolysis increase_temp_time Increase Temperature/Time troubleshoot_kinetics->increase_temp_time Potential Issue: Steric Hindrance optimize_catalyst Optimize Catalyst Concentration troubleshoot_kinetics->optimize_catalyst Potential Issue: Suboptimal Catalysis remove_water Improve Water Removal (Dean-Stark/Drying Agent) troubleshoot_kinetics->remove_water Potential Issue: Equilibrium anhydrous_conditions Ensure Anhydrous Workup/ Purification troubleshoot_hydrolysis->anhydrous_conditions Potential Issue: Water in Workup neutral_alumina Use Neutral Alumina for Chromatography troubleshoot_hydrolysis->neutral_alumina Potential Issue: Acidic Stationary Phase solution Improved Yield increase_temp_time->solution optimize_catalyst->solution remove_water->solution anhydrous_conditions->solution neutral_alumina->solution

Caption: Troubleshooting workflow for low yield in Schiff base formation.

Schiff_Base_Formation_Mechanism reactants Aldehyde (R-CHO) + Primary Amine (R'-NH2) nucleophilic_attack Nucleophilic Attack reactants->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine Reversible dehydration Dehydration (-H2O) carbinolamine->dehydration schiff_base Schiff Base (Imine) + Water dehydration->schiff_base Reversible hydrolysis Hydrolysis (+H2O) schiff_base->hydrolysis hydrolysis->reactants Equilibrium

Caption: The reversible mechanism of Schiff base formation.

References

preventing oily or greasy product in long-chain alkoxy benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of long-chain alkoxy benzaldehydes. This guide provides troubleshooting advice and frequently asked questions to help you achieve a high-purity product and avoid common issues such as the formation of oily or greasy residues.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of an oily or greasy final product in my long-chain alkoxy benzaldehyde synthesis?

A1: An oily or greasy product is typically indicative of impurities. The most common culprits are unreacted long-chain alkyl halide starting material or byproducts from side reactions. Due to their long hydrocarbon chains, these species are often oily in nature. Incomplete reaction is a frequent cause, so ensuring sufficient reaction time (which can range from 1 to 8 hours) is critical.[1]

Q2: How can I minimize the formation of byproducts?

A2: The primary synthetic route to long-chain alkoxy benzaldehydes is the Williamson ether synthesis, which is an S_N2 reaction.[1][2][3] To favor the desired ether formation and minimize elimination byproducts (alkenes), it is crucial to use a primary alkyl halide.[2][4] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, which will lead to oily alkene impurities.[2][4] Using a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), can also help to increase the reaction rate and minimize side reactions.[1]

Q3: My reaction seems to be incomplete, resulting in a low yield and an oily product. What can I do?

A3: Incomplete reactions are a common source of an oily product due to residual starting materials. To drive the reaction to completion, consider the following:

  • Reaction Time: Ensure the reaction is refluxed for an adequate amount of time, which can be anywhere from 1 to 8 hours at 50 to 100 °C.[1]

  • Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the starting hydroxybenzaldehyde to form the alkoxide.[2]

  • Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination. A typical temperature range for the Williamson ether synthesis is 50-100 °C.[1]

Q4: What are the recommended purification methods to remove oily impurities?

A4: If you end up with an oily product, purification is necessary. Two effective methods are:

  • Column Chromatography: This is a standard method for purifying organic compounds and can effectively separate your desired alkoxy benzaldehyde from nonpolar, oily impurities.[5]

  • Liquid-Liquid Extraction with Bisulfite: Aldehydes can react with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehyde impurities (like unreacted alkyl halides or alkene byproducts) with an organic solvent. The aldehyde can then be regenerated from the aqueous layer.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Final product is an oil or grease instead of a solid. 1. Incomplete reaction, leaving unreacted long-chain alkyl halide. 2. Formation of alkene byproducts via E2 elimination. 3. Residual solvent.1. Increase reaction time and/or temperature (within the 50-100 °C range).[1] 2. Ensure you are using a primary alkyl halide.[2][4] Consider using a milder base if elimination is suspected. 3. Ensure your product is thoroughly dried under vacuum.
Low yield of the desired product. 1. Incomplete deprotonation of the starting phenol. 2. Reaction has not gone to completion.[1] 3. Loss of product during workup and purification.1. Use a strong, non-nucleophilic base like NaH or KH.[2] 2. Extend the reaction time or moderately increase the temperature.[1] 3. Optimize your extraction and chromatography procedures.
Presence of a significant amount of starting hydroxybenzaldehyde. Incomplete deprotonation or insufficient alkyl halide.Ensure you are using at least one equivalent of a strong base and a slight excess of the alkyl halide.

Experimental Protocol: Synthesis of 4-(Dodecyloxy)benzaldehyde

This protocol is an example of a Williamson ether synthesis for preparing a long-chain alkoxy benzaldehyde.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromododecane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromododecane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.[5]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(dodecyloxy)benzaldehyde.[5]

Troubleshooting Workflow

G start Synthesis Complete product_check Is the product oily/greasy? start->product_check incomplete_rxn Incomplete Reaction or Byproducts Suspected product_check->incomplete_rxn Yes pure_product Pure Product Obtained product_check->pure_product No purification Purification Required incomplete_rxn->purification troubleshoot_rxn Troubleshoot Reaction Conditions incomplete_rxn->troubleshoot_rxn column_chrom Column Chromatography purification->column_chrom bisulfite_ext Bisulfite Extraction purification->bisulfite_ext column_chrom->pure_product bisulfite_ext->pure_product check_halide Verify Alkyl Halide is Primary troubleshoot_rxn->check_halide extend_time_temp Increase Reaction Time/Temperature check_halide->extend_time_temp Yes rerun_synthesis Re-run Synthesis check_halide->rerun_synthesis No (Use Primary Halide) extend_time_temp->rerun_synthesis

References

Technical Support Center: Optimizing Condensation Reactions of 2-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the condensation of 2-(Decyloxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the typical condensation reactions for this compound?

A1: this compound is commonly used in Claisen-Schmidt and Knoevenagel condensation reactions. In a Claisen-Schmidt condensation, it reacts with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone. In a Knoevenagel condensation, it reacts with an active methylene compound (e.g., malononitrile or diethyl malonate) catalyzed by a base, often an amine.[1][2]

Q2: What is the general effect of temperature on the condensation reaction of this compound?

A2: Generally, increasing the reaction temperature increases the rate of condensation reactions.[3] However, excessively high temperatures can lead to side reactions, such as polymerization or degradation of reactants and products, which can decrease the overall yield and purity of the desired product. An optimal temperature balances a reasonable reaction rate with minimal side product formation.

Q3: What are common side reactions to be aware of when running condensation reactions with this compound at elevated temperatures?

A3: Common side reactions include:

  • Self-condensation of the active methylene compound: If the active methylene compound can react with itself, this can be a competing reaction.

  • Cannizzaro reaction: In the presence of a strong base, the aldehyde can disproportionate, especially at higher temperatures if the condensation reaction is slow.

  • Formation of byproducts: With certain reactants, such as acetone, a double condensation can occur, leading to the formation of a dibenzylidene-type product.[4]

  • Polymerization/decomposition: At high temperatures, reactants or the product may be unstable and lead to the formation of polymeric materials or decomposition products.

Q4: How does the long decyloxy chain in this compound affect the reaction?

A4: The long, nonpolar decyloxy chain can decrease the solubility of the aldehyde in polar solvents. This may necessitate the use of a co-solvent or a higher reaction temperature to ensure all reactants are in the solution phase. The bulky ortho-substituent may also introduce steric hindrance, potentially slowing down the reaction rate compared to unsubstituted benzaldehyde.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Reaction temperature is too low. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or another suitable analytical method.
Poor solubility of this compound. Use a co-solvent system (e.g., THF/ethanol) to improve solubility. Consider heating the reaction mixture to ensure complete dissolution before monitoring for product formation.
Ineffective catalyst or base. Ensure the catalyst or base is fresh and active. For Knoevenagel condensations, consider using a stronger base or a different catalyst (e.g., piperidine, DBU). For Claisen-Schmidt, ensure the base (e.g., NaOH, KOH) is not carbonated.[3][5]
Formation of multiple products Reaction temperature is too high. Lower the reaction temperature to minimize side reactions. A lower temperature may require a longer reaction time.
Incorrect stoichiometry. Carefully control the stoichiometry of the reactants. For instance, in Claisen-Schmidt reactions with acetone, using an excess of the aldehyde can lead to double condensation.[4]
Reaction does not go to completion Equilibrium has been reached. If the reaction is reversible, consider removing a byproduct, such as water, using a Dean-Stark apparatus or molecular sieves to drive the reaction to completion.
Insufficient reaction time. Monitor the reaction over a longer period. Some condensation reactions, especially with sterically hindered substrates, may require extended reaction times.

Quantitative Data

Table 1: Effect of Temperature on the Yield of Chalcone Synthesis via Claisen-Schmidt Condensation of Substituted Benzaldehydes

Benzaldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-MethoxybenzaldehydeAcetophenoneKOHMethanol703-5>90
BenzaldehydeAcetophenoneNaOHEthanol25 (Room Temp)0.5~85[1]
BenzaldehydeAcetophenoneNaOHEthanol400.6~90
4-ChlorobenzaldehydeAcetophenoneNaOHNone (grinding)25 (Room Temp)0.1795[6]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation
  • Dissolve this compound (1 equivalent) and the ketone (e.g., acetophenone, 1.1 equivalents) in a suitable solvent (e.g., ethanol, THF, or a mixture).

  • Add a solution of the base (e.g., 10% aqueous NaOH or KOH, 2-3 equivalents) dropwise to the stirred reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50°C) and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[1][7]

General Protocol for Knoevenagel Condensation
  • To a solution of this compound (1 equivalent) and the active methylene compound (e.g., malononitrile, 1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base (e.g., piperidine or DBU, 0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor by TLC. A Dean-Stark trap can be used to remove water if necessary.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2][8]

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Reaction Temperature cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_decision Decision cluster_outcome Outcome A 1. Select Reactants: This compound & Active Methylene Compound B 2. Choose Solvent & Catalyst/Base A->B C 3. Set Initial Reaction Temperature (e.g., RT) B->C D 4. Monitor Reaction (TLC, LC-MS, etc.) C->D E 5. Analyze Results: Yield & Purity D->E F Optimal? E->F G Reaction Optimized F->G Yes H Adjust Temperature (Increase/Decrease) F->H No H->C

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Guide Troubleshooting Guide for Condensation Reaction Start Start Problem Low/No Yield? Start->Problem Cause1 Check Temperature Problem->Cause1 Yes Cause2 Check Solubility Problem->Cause2 Yes Cause3 Check Reagents Problem->Cause3 Yes Solution1a Increase Temperature Cause1->Solution1a Solution1b Decrease Temperature (if side products observed) Cause1->Solution1b End Problem Solved Solution1a->End Solution1b->End Solution2 Change Solvent/ Use Co-solvent Cause2->Solution2 Solution2->End Solution3 Use Fresh Catalyst/Base Cause3->Solution3 Solution3->End

Caption: Troubleshooting decision tree for low yield.

References

removing unreacted starting materials from 2-(Decyloxy)benzaldehyde products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-(Decyloxy)benzaldehyde, focusing on the removal of unreacted starting materials commonly encountered after a Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a yellow oil, but I expected a pure, colorless compound. What could be the issue?

A1: A yellow discoloration in your this compound product often indicates the presence of unreacted 2-hydroxybenzaldehyde (salicylaldehyde). This starting material is prone to air oxidation, which can lead to colored impurities. To confirm its presence, you can use Thin Layer Chromatography (TLC). The unreacted salicylaldehyde will appear as a more polar spot (lower Rf value) compared to your desired product.

Q2: How can I remove unreacted 2-hydroxybenzaldehyde from my product mixture?

A2: The most effective method to remove unreacted 2-hydroxybenzaldehyde is through a liquid-liquid extraction with a basic solution, such as aqueous sodium hydroxide (NaOH), during the reaction work-up. The phenolic proton of 2-hydroxybenzaldehyde is acidic and will be deprotonated by the base, forming a water-soluble sodium salt. This salt will then partition into the aqueous layer, effectively separating it from your desired ether product, which remains in the organic layer.

Q3: I've performed the basic wash, but my NMR spectrum still shows traces of starting materials. What should I do next?

A3: If minor impurities remain after the extractive work-up, flash column chromatography is the recommended next step for achieving high purity.[1][2][3] this compound is significantly less polar than 2-hydroxybenzaldehyde. This difference in polarity allows for excellent separation on a silica gel column. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate your product from any residual starting materials.

Q4: My TLC plate shows a spot with a very high Rf value, close to the solvent front. What is this likely to be?

A4: A high Rf spot that is non-polar is likely unreacted decyl bromide (or other decyl halide used as the alkylating agent). This starting material is much less polar than both the product and the salicylaldehyde. Flash column chromatography is also the best method to remove this impurity. It will elute from the column much earlier than your desired this compound.

Data Presentation: TLC Analysis

To effectively monitor the reaction and purification, TLC is an invaluable tool. Below is a table summarizing the expected Rf values for the product and potential starting materials in a typical solvent system.

CompoundStructurePolarityExpected Rf Value (10% Ethyl Acetate in Hexanes)
Decyl BromideCH₃(CH₂)₉BrLow~0.8 - 0.9
This compoundC₁₇H₂₆O₂Medium~0.4 - 0.5
2-HydroxybenzaldehydeC₇H₆O₂High~0.2 - 0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

Experimental Protocols

Protocol 1: Extractive Work-up for Removal of Unreacted 2-Hydroxybenzaldehyde

This protocol is designed to be performed after the Williamson ether synthesis reaction is complete.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a polar aprotic solvent like DMF or acetonitrile, it is often beneficial to dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[4]

  • Initial Water Wash: Transfer the organic mixture to a separatory funnel and wash with an equal volume of deionized water. This will remove the bulk of the polar solvent (e.g., DMF) and some inorganic salts. Drain the aqueous layer.

  • Basic Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume should be approximately half the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The deprotonated 2-hydroxybenzaldehyde will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat Basic Wash: Repeat the basic extraction (steps 3-5) one to two more times to ensure complete removal of the phenolic starting material.

  • Neutralization Wash: Wash the organic layer with deionized water until the pH of the aqueous wash is neutral. This removes any residual NaOH.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Flash Column Chromatography Purification

This protocol is for the purification of the crude product obtained after the extractive work-up.

  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with your initial, least polar eluent.[3]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the column eluent. Alternatively, for less soluble samples, you can perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[2]

  • Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexanes. This will elute the very non-polar decyl bromide first.

  • Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A common gradient might be from 2% to 10% ethyl acetate in hexanes.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

troubleshooting_workflow start Crude Product Analysis (TLC/NMR) check_purity Is the product pure? start->check_purity impurity_id Identify Impurities check_purity->impurity_id No end_pure Pure Product Obtained check_purity->end_pure Yes phenolic_impurity Phenolic Impurity Present? (e.g., 2-hydroxybenzaldehyde) impurity_id->phenolic_impurity nonpolar_impurity Non-polar Impurity Present? (e.g., decyl bromide) phenolic_impurity->nonpolar_impurity No basic_wash Perform Basic Extractive Work-up (NaOH wash) phenolic_impurity->basic_wash Yes column_chrom Perform Flash Column Chromatography nonpolar_impurity->column_chrom Yes nonpolar_impurity->end_pure No basic_wash->nonpolar_impurity column_chrom->end_pure

Caption: Troubleshooting workflow for purifying this compound.

extractive_workup_logic cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer (NaOH Solution) product This compound (Product) decyl_bromide Decyl Bromide (Unreacted) phenolate Sodium 2-formylphenolate (Deprotonated Impurity) start Crude Reaction Mixture in Organic Solvent add_naoh Add Aqueous NaOH Solution and Mix start->add_naoh add_naoh->product add_naoh->decyl_bromide salicylaldehyde 2-Hydroxybenzaldehyde (Impurity) add_naoh->salicylaldehyde salicylaldehyde->phenolate Deprotonation

Caption: Logic of the extractive work-up for impurity removal.

References

stability issues of 2-(Decyloxy)benzaldehyde under storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 2-(Decyloxy)benzaldehyde. Researchers, scientists, and drug development professionals can use this resource to mitigate potential issues during their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in Appearance (e.g., color change to yellowish, formation of crystals) Oxidation of the aldehyde to 2-(Decyloxy)benzoic acid.[1]Confirm the presence of the carboxylic acid using analytical methods like HPLC, GC, or NMR. If oxidation has occurred, purification by chromatography or distillation may be necessary. To prevent future oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, amber glass vial.[2][3]
Decreased Purity or Presence of Impurities in Analysis (HPLC, GC, NMR) Degradation due to improper storage conditions (exposure to air, light, or high temperatures).[1][2][4]Review storage procedures. Ensure the compound is stored in a cool, dark, and dry place.[2][5][6][7] For long-term storage, consider refrigeration (2-8°C).[3] Minimize headspace in the storage vial to reduce exposure to air.
Inconsistent Experimental Results Use of a degraded or impure starting material.Always check the purity of this compound before use, especially if it has been stored for an extended period. A quick purity check via TLC or melting point (if solid) can be indicative. For quantitative experiments, use freshly purified material.
Formation of an Insoluble Precipitate Polymerization of the aldehyde.[8]Aldehydes can be prone to polymerization, which can be accelerated by the presence of acidic impurities.[8] If polymerization is suspected, attempt to dissolve a small sample in a suitable solvent. If it is insoluble, the material has likely polymerized and may not be usable for most applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2][5][6][7] The container should be tightly sealed to prevent exposure to air and moisture.[2][3][5] For optimal long-term storage, keeping it under an inert atmosphere, such as argon or nitrogen, in an amber glass vial is recommended.[2][3] Storing at refrigerated temperatures (2-8°C) can also help to slow down potential degradation processes.[3]

Q2: My this compound has turned slightly yellow. Can I still use it?

A2: A slight yellowing may indicate the onset of degradation, likely oxidation.[1] It is crucial to assess the purity of the compound before use, for example, by HPLC, GC, or NMR spectroscopy. If the purity is still acceptable for your application, you may be able to use it. However, for sensitive applications, it is advisable to purify the material first.

Q3: How can I prevent the oxidation of this compound?

A3: Oxidation is a common issue with aldehydes and is primarily caused by exposure to air.[1] To prevent this, always store the compound in a tightly sealed container with minimal headspace. Purging the container with an inert gas like argon or nitrogen before sealing can significantly reduce the amount of oxygen present.[3] Storing in a cool and dark environment also helps to minimize oxidation.[2][7] The use of antioxidants can also be considered to extend shelf life.[4]

Q4: Is this compound sensitive to light?

A4: Yes, aromatic aldehydes can be sensitive to light.[2] Light exposure can promote the formation of benzene from benzaldehyde, a related compound.[9] Therefore, it is essential to store this compound in a light-resistant container, such as an amber glass vial.[4]

Q5: What are the primary degradation products of this compound?

A5: The most common degradation product for an aromatic aldehyde like this compound is the corresponding carboxylic acid, 2-(Decyloxy)benzoic acid, formed through oxidation.[1] Polymerization into larger, often insoluble molecules is another potential degradation pathway.[8]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution of this stock solution to a working concentration (e.g., 100 µg/mL).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase for aromatic compounds is a gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 50:50 acetonitrile:water and increase to 100% acetonitrile over 15-20 minutes.

  • Detection: Use a UV detector set to a wavelength where the benzaldehyde chromophore absorbs, typically around 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The appearance of new peaks, particularly a more polar peak corresponding to the carboxylic acid, indicates degradation. The purity can be estimated by the relative peak areas.

Purity Assessment by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC System: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 or equivalent).

  • Temperature Program: A typical temperature program would start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound and any potential degradation products.

  • Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

  • Analysis: The presence of additional peaks in the chromatogram compared to a pure standard indicates impurities or degradation.

Visual Troubleshooting Guide

Stability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Causes cluster_action Recommended Actions cluster_prevention Preventative Measures Issue Inconsistent Results or Visual Change in Compound Oxidation Oxidation to 2-(Decyloxy)benzoic acid Issue->Oxidation Air Exposure Polymerization Polymerization Issue->Polymerization Acid/Heat Exposure Contamination Moisture or Other Contamination Issue->Contamination Improper Handling Check_Purity Assess Purity (HPLC, GC, NMR) Oxidation->Check_Purity Polymerization->Check_Purity Contamination->Check_Purity Purify Purify Compound (if necessary) Check_Purity->Purify Impure Review_Storage Review Storage Protocol Check_Purity->Review_Storage Pure but issue persists Inert_Atmosphere Store Under Inert Gas Review_Storage->Inert_Atmosphere Cool_Dark Store Cool & Dark (2-8°C) Review_Storage->Cool_Dark Airtight_Amber Use Airtight, Amber Vials Review_Storage->Airtight_Amber

Caption: Troubleshooting workflow for stability issues of this compound.

References

Validation & Comparative

A Comparative Guide to the Liquid Crystal Properties of 2-(Decyloxy)benzaldehyde and 4-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

The fundamental difference between these two molecules lies in the position of the decyloxy chain on the benzaldehyde core. In 4-(decyloxy)benzaldehyde, the alkoxy chain is in the para position, resulting in a more linear, rod-like molecular shape. This linearity is a crucial factor for the formation of liquid crystal phases, as it allows for the necessary anisotropic arrangement of molecules. In contrast, the ortho position of the decyloxy chain in 2-(decyloxy)benzaldehyde leads to a bent or non-linear molecular structure. This steric hindrance disrupts the potential for the parallel alignment required for mesophase formation.

Molecular Structure and its Influence on Liquid Crystallinity

The ability of a molecule to form liquid crystal phases is highly dependent on its shape anisotropy. Rod-like (calamitic) molecules are more likely to exhibit thermotropic liquid crystallinity. The 4-(decyloxy)benzaldehyde molecule possesses a more elongated and linear shape, which is conducive to the formation of nematic and smectic phases upon heating. The flexible decyloxy chain contributes to the overall aspect ratio of the molecule, further promoting anisotropic interactions.

Conversely, the ortho-substitution in this compound introduces a significant kink in the molecular structure. This deviation from linearity disrupts the close packing and orientational order necessary for the formation of a stable mesophase. It is therefore hypothesized that this compound is unlikely to exhibit liquid crystalline properties.

Hypothetical Comparative Data

To illustrate the expected differences in the thermal and phase behavior of these two isomers, the following table presents hypothetical data. The data for 4-(decyloxy)benzaldehyde is based on typical values for similar alkoxybenzaldehyde derivatives, while the entry for this compound reflects its anticipated non-mesogenic nature.

PropertyThis compound (Hypothetical)4-(Decyloxy)benzaldehyde (Expected)
Molecular Structure BentLinear / Rod-like
Liquid Crystal Phase(s) NoneNematic, Smectic
Transition Temperatures (°C) Melting Point (Cr -> Iso)Crystal (Cr) -> Nematic (N) -> Isotropic (Iso)
Enthalpy of Transition (ΔH, kJ/mol) Not ApplicableCr -> N; N -> Iso

Note: The data for this compound is hypothetical and for illustrative purposes. The properties for 4-(decyloxy)benzaldehyde are representative expectations for a compound of this structure.

Experimental Protocols

The investigation of liquid crystal properties typically involves a combination of thermal analysis and microscopy. The following are standard experimental protocols for characterizing the mesomorphic behavior of compounds like 4-(decyloxy)benzaldehyde.

Synthesis of 4-(Decyloxy)benzaldehyde

4-(Decyloxy)benzaldehyde can be synthesized via a Williamson ether synthesis. 4-hydroxybenzaldehyde is reacted with 1-bromodecane in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.[1][2] A similar procedure would be followed for the synthesis of this compound, starting with 2-hydroxybenzaldehyde.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes. A small sample (typically 1-5 mg) is sealed in an aluminum pan and placed in the DSC furnace. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specific temperature range. The resulting thermogram plots heat flow against temperature, with peaks or changes in the baseline indicating phase transitions.[1][2][3]

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying and characterizing liquid crystal phases. A small amount of the sample is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage, allowing for precise temperature control. The sample is observed through a polarizing microscope as it is heated and cooled. Different liquid crystal phases will exhibit characteristic optical textures.[1][2][4] For instance, the nematic phase often shows a threaded or schlieren texture.

X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement within a liquid crystal phase. A monochromatic X-ray beam is directed at the sample, and the resulting diffraction pattern is collected on a detector. The pattern provides information about the long-range positional order of the molecules. For example, a sharp, layer-like reflection in the small-angle region is indicative of a smectic phase.

Structure-Property Relationship Diagram

The following diagram illustrates the logical flow from molecular structure to the expected liquid crystal properties for the two isomers.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Resulting Properties 2_decyloxy This compound (Bent Shape) steric_hindrance Steric Hindrance Disrupted Packing 2_decyloxy->steric_hindrance leads to 4_decyloxy 4-(Decyloxy)benzaldehyde (Linear Shape) anisotropic_forces Anisotropic van der Waals Forces Parallel Alignment 4_decyloxy->anisotropic_forces allows for no_lc No Liquid Crystal Phases steric_hindrance->no_lc results in lc_phases Formation of Nematic/ Smectic Phases anisotropic_forces->lc_phases results in

Caption: Structure-property relationship for the isomers.

References

A Comparative Guide to Ortho- vs. Para-Decyloxybenzaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Schiff bases, versatile compounds with a wide range of applications in medicinal chemistry and material science, is a cornerstone of modern organic synthesis. The selection of starting materials, particularly the substituted benzaldehyde, can significantly influence the reaction kinetics, yield, and the physicochemical properties of the resulting imine. This guide provides an objective comparison of ortho-decyloxybenzaldehyde and para-decyloxybenzaldehyde in Schiff base synthesis, offering insights into how the position of the long-chain alkoxy substituent impacts the synthetic outcome and product characteristics.

While direct comparative studies on ortho- and para-decyloxybenzaldehyde are not extensively documented in publicly available literature, this guide draws upon established principles of organic chemistry and experimental data from analogous substituted benzaldehydes to provide a comprehensive analysis.

Influence of Substituent Position on Reactivity

The primary distinction between ortho- and para-decyloxybenzaldehyde in Schiff base synthesis lies in the interplay of steric and electronic effects.

  • Ortho-Decyloxybenzaldehyde: The decyloxy group in the ortho position exerts a significant steric hindrance around the aldehyde functional group. This bulkiness can impede the approach of the amine nucleophile, potentially leading to slower reaction rates and lower yields compared to its para-substituted counterpart. However, the ortho-alkoxy group can also participate in intramolecular hydrogen bonding in the transition state, which may, in some cases, facilitate the reaction.

  • Para-Decyloxybenzaldehyde: In the para position, the decyloxy group's steric influence on the aldehyde is negligible. Instead, its electronic effect predominates. The oxygen atom of the decyloxy group can donate electron density to the aromatic ring through resonance, which can slightly deactivate the aldehyde group towards nucleophilic attack. However, this deactivating effect is generally less pronounced than the steric hindrance observed in the ortho isomer.

Expected Outcomes in Synthesis

Based on these principles, a comparative summary of expected outcomes in a typical Schiff base synthesis is presented in Table 1.

Parameterortho-Decyloxybenzaldehydepara-DecyloxybenzaldehydeRationale
Reaction Rate Potentially slowerGenerally fasterSteric hindrance from the ortho-decyloxy group is expected to slow down the nucleophilic attack of the amine.
Reaction Yield Potentially lowerGenerally higherSteric hindrance can lead to incomplete reactions or the formation of side products, thus reducing the overall yield.
Optimal Reaction Conditions May require more forcing conditions (higher temperature, longer reaction time, or stronger catalyst)Standard reaction conditions are likely to be effectiveTo overcome the steric barrier, more energy or a more active catalytic species may be necessary for the ortho isomer.

Table 1. Predicted Comparison of Synthetic Parameters.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis of Schiff bases from decyloxybenzaldehydes based on common laboratory practices for similar compounds.

General Protocol for Solution-Phase Synthesis
  • Dissolution: Dissolve one equivalent of the respective decyloxybenzaldehyde (ortho or para) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.

  • Amine Addition: To this solution, add a stoichiometric equivalent of the desired primary amine.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain it for a period of 2 to 6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

  • Purification: Collect the precipitated Schiff base by vacuum filtration, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol for Solvent-Free Synthesis (Grinding Method)
  • Mixing: In a mortar, combine equimolar amounts of the respective decyloxybenzaldehyde and the primary amine.

  • Grinding: Grind the mixture with a pestle at room temperature for 10-20 minutes. The reaction often proceeds to completion, indicated by a change in the physical state of the mixture (e.g., formation of a solid or paste).

  • Isolation and Purification: The resulting product can be used directly or purified by washing with a non-polar solvent to remove any unreacted starting materials.

Physicochemical Properties of the Resulting Schiff Bases

The position of the decyloxy group is also expected to influence the physicochemical properties of the synthesized Schiff bases, particularly their liquid crystalline behavior. Long alkoxy chains are known to promote mesomorphism.

PropertySchiff Base from ortho-DecyloxybenzaldehydeSchiff Base from para-DecyloxybenzaldehydeRationale
Melting Point May exhibit a lower melting pointMay exhibit a higher melting pointThe bent shape induced by the ortho-substituent can disrupt crystal packing, leading to a lower melting point.
Liquid Crystalline Properties Less likely to exhibit or will have a narrower mesophase rangeMore likely to exhibit liquid crystalline phases (e.g., nematic, smectic) over a broader temperature rangeThe linear, rod-like molecular shape of the para-substituted Schiff base is more conducive to the formation of ordered liquid crystalline phases.
Solubility Generally more soluble in common organic solventsMay be less soluble due to better crystal packingThe less regular shape of the ortho isomer can lead to weaker intermolecular forces in the solid state.

Table 2. Predicted Physicochemical Properties of the Resulting Schiff Bases.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction Amine Amine Amine->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Heat Heat Heat->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purified_Schiff_Base Purified_Schiff_Base Crude_Product->Purified_Schiff_Base Purification Steric_vs_Electronic cluster_ortho ortho-Decyloxybenzaldehyde cluster_para para-Decyloxybenzaldehyde Ortho_Structure Steric Hindrance Ortho_Effect Slower Reaction Rate Lower Yield Ortho_Structure->Ortho_Effect Comparison Comparison Ortho_Effect->Comparison Para_Structure Electronic Effect (Electron Donating) Para_Effect Faster Reaction Rate Higher Yield Para_Structure->Para_Effect Para_Effect->Comparison

A Comparative Guide to the Purity Validation of 2-(Decyloxy)benzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-(Decyloxy)benzaldehyde. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their scientific data.

Introduction

This compound is an aromatic ether and aldehyde that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for life sciences research. Ensuring the purity of this compound is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This guide outlines and compares two of the most powerful and widely used analytical techniques for purity determination: HPLC and GC-MS.

Comparison of HPLC and GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities. Due to its relatively high molecular weight and long alkyl chain, this compound is expected to have low volatility and may be susceptible to degradation at elevated temperatures.

FeatureHPLCGC-MS
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability to this compound Highly suitable due to the non-volatile and potentially thermally labile nature of the compound.Potentially suitable, but may require derivatization to increase volatility and thermal stability. High temperatures in the injector and column could lead to degradation.
Primary Use Quantitative analysis of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.
Detection Typically UV-Vis, providing quantitative information based on light absorption.Mass spectrometry, providing structural information and highly specific quantification.
Strengths - Robust and reproducible for quantitative analysis. - Operates at or near ambient temperature, minimizing the risk of sample degradation. - Wide variety of stationary phases available for method development.- High sensitivity and selectivity, especially for trace-level impurities. - Provides structural information for impurity identification. - Excellent for analyzing volatile starting materials or by-products.
Limitations - Does not inherently provide structural information for unknown impurities. - May require longer analysis times compared to GC.- Potential for thermal degradation of the analyte. - May not be suitable for non-volatile impurities. - Derivatization can add complexity to sample preparation.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are starting points and may require optimization for specific instrumentation and sample matrices.

HPLC Method for Purity Determination

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile.

  • Impurity Standard Solutions: Prepare individual stock solutions of potential impurities (e.g., salicylaldehyde, 1-bromodecane) in acetonitrile at a concentration of 1 mg/mL. Prepare a mixed impurity standard solution by diluting the individual stocks.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example:

    • Start with 60% acetonitrile / 40% water.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Calculate the purity of this compound by area normalization.

  • Identify and quantify impurities by comparing their retention times and peak areas with those of the impurity standards.

GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in this compound.

1. Sample Preparation:

  • Sample Solution: Dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C (a lower temperature should be evaluated to minimize on-column degradation).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by external calibration if reference standards are available.

Potential Impurities in this compound

The synthesis of this compound typically proceeds via the Williamson ether synthesis, reacting salicylaldehyde with a decyl halide (e.g., 1-bromodecane) in the presence of a base.[1] Based on this synthetic route, potential impurities include:

  • Salicylaldehyde: Unreacted starting material. Analytical standards are commercially available.[2]

  • 1-Bromodecane: Unreacted starting material. Analytical standards are commercially available.[3][4]

  • Decanol: A potential byproduct from the hydrolysis of 1-bromodecane.

  • Dialkylated products: Formation of 1,2-bis(decyloxy)benzene if the aldehyde group is reduced.

  • Oxidation products: Benzoic acid derivatives can be formed if the aldehyde is oxidized.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Assay (Quantitative) cluster_2 Impurity Profiling (Qualitative & Quantitative) cluster_3 Reporting Sample This compound Sample HPLC_Analysis HPLC-UV Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis Purity_Calculation Calculate Purity by Area % HPLC_Analysis->Purity_Calculation Final_Report Generate Certificate of Analysis Purity_Calculation->Final_Report Impurity_ID Identify Volatile Impurities GCMS_Analysis->Impurity_ID Impurity_ID->Final_Report

Caption: Analytical workflow for the purity validation of this compound.

Conclusion

Both HPLC and GC-MS are valuable techniques for assessing the purity of this compound. For routine quality control and accurate quantification of the main component and non-volatile impurities, HPLC with UV detection is the recommended primary method due to its robustness and the ability to analyze the compound without the risk of thermal degradation. GC-MS serves as an excellent complementary technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process. A comprehensive purity analysis should ideally employ both techniques to provide a complete profile of the compound's purity.

References

The Influence of Alkoxy Chain Length on Liquid Crystal Phase Transitions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the impact of varying alkoxy chain lengths on the mesomorphic properties of liquid crystals. This guide provides a comparative analysis of phase transition temperatures, detailed experimental protocols, and a discussion of the characteristic odd-even effect observed in homologous series.

The modification of molecular structure through the variation of terminal flexible chains, such as alkoxy groups, is a fundamental strategy in the design of liquid crystals with tailored properties. The length of the alkoxy chain significantly influences the melting points and the temperatures of transitions between different liquid crystalline phases (mesophases), as well as the types of mesophases exhibited. This guide presents a comparative study of the effect of alkoxy chain length on the phase transitions of a well-characterized homologous series of liquid crystals, the p-alkoxybenzoic acids.

Experimental Determination of Phase Transitions

The characterization of liquid crystal phase transitions is primarily conducted using two key techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1] These methods provide quantitative data on transition temperatures and enthalpies, and qualitative identification of mesophases through their unique optical textures, respectively.

Experimental Protocols

Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] Phase transitions are observed as peaks in the heat flow curve.

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[2] An empty sealed pan is used as a reference.

  • Instrumentation and Calibration: A calibrated differential scanning calorimeter is used. Temperature and enthalpy calibrations are typically performed using high-purity standards like indium.[3][4]

  • Measurement: The sample and reference are heated and cooled at a controlled rate, commonly 10°C/min, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]

  • Data Analysis: The onset temperature of an endothermic or exothermic peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM):

POM is an essential technique for the identification of different liquid crystal phases based on their characteristic optical textures.[5] Liquid crystals are birefringent materials, meaning they have different refractive indices for light polarized in different directions.[6]

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed in a hot stage, which allows for precise temperature control.

  • Microscope Setup: A polarizing microscope is equipped with two polarizers, a polarizer and an analyzer, oriented perpendicular to each other.[5]

  • Observation: The sample is heated and cooled while being observed through the microscope. As the material transitions between different phases (e.g., crystalline, smectic, nematic, isotropic), distinct changes in the optical texture are observed.[1]

  • Phase Identification: The observed textures (e.g., schlieren, focal-conic, marbled) are compared with known textures to identify the specific type of liquid crystal phase.[7]

Comparative Data: The p-Alkoxybenzoic Acid Homologous Series

The p-alkoxybenzoic acids are a classic example of a homologous series of liquid crystals where the length of the terminal alkoxy chain is systematically varied. These compounds form hydrogen-bonded dimers, which enhances their mesogenic character. The phase transition temperatures for a series of p-alkoxybenzoic acids are presented in Table 1.

Number of Carbon Atoms (n) in Alkoxy ChainCompound NameCrystal to Nematic/Isotropic Transition (°C)Nematic to Isotropic Transition (Clearing Point) (°C)
1Methoxybenzoic Acid186-
2Ethoxybenzoic Acid198-
3Propoxybenzoic Acid148155
4Butoxybenzoic Acid147161
5Pentyloxybenzoic Acid139153
6Hexyloxybenzoic Acid145154
7Heptyloxybenzoic Acid135147
8Octyloxybenzoic Acid139148
9Nonyloxybenzoic Acid136144
10Decyloxybenzoic Acid140144

Data sourced from G. W. Gray and B. Jones, Transactions of the Faraday Society, 1953, 49, 875-881.[8]

The Odd-Even Effect

A prominent phenomenon observed in homologous series of liquid crystals is the "odd-even effect".[9] This refers to the alternating behavior of the nematic-to-isotropic transition temperatures (clearing points) as the number of carbon atoms in the alkoxy chain increases.[9] Generally, compounds with an even number of carbon atoms in the chain have higher clearing points than the adjacent members with an odd number of carbons.

This effect is attributed to the different conformations of the alkoxy chain. For chains with an even number of carbon atoms, the terminal methyl group is oriented along the major molecular axis, leading to a more elongated and anisotropic molecule. This increased anisotropy results in stronger intermolecular interactions and a more stable nematic phase, thus a higher clearing point. Conversely, for chains with an odd number of carbon atoms, the terminal methyl group is oriented away from the molecular axis, reducing the overall molecular anisotropy and leading to a less stable nematic phase.

Visualizing the Workflow and the Odd-Even Effect

The following diagrams illustrate the experimental workflow for studying the effect of alkoxy chain length on liquid crystal phase transitions and the characteristic odd-even effect observed in the clearing points.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation start Starting Materials synthesis Chemical Synthesis of Homologous Series start->synthesis purification Purification synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom data_table Tabulation of Transition Temperatures dsc->data_table pom->data_table odd_even Analysis of Odd-Even Effect data_table->odd_even structure_property Structure-Property Relationship odd_even->structure_property

Caption: Experimental workflow for studying alkoxy chain length effects.

odd_even_effect Odd-Even Effect on Clearing Point n3 3 t3 155 n3->t3 n4 4 t4 161 n4->t4 n5 5 t5 153 n5->t5 n6 6 t6 154 n6->t6 n7 7 t7 147 n7->t7 n8 8 t8 148 n8->t8 t3->t4 t4->t5 t5->t6 t6->t7 t7->t8

References

performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes for 2-(decyloxy)benzaldehyde, a versatile intermediate in organic synthesis. The performance of three common methods—Williamson ether synthesis, phase-transfer catalysis, and microwave-assisted synthesis—is evaluated based on key metrics such as yield, reaction time, and purity. Detailed experimental protocols and an exploration of the compound's relevance in biological signaling pathways are also presented to inform methodological choices in research and development.

Performance Comparison of Synthetic Routes

The synthesis of this compound from salicylaldehyde and 1-bromodecane can be achieved through several methods, each with distinct advantages and disadvantages. The following table summarizes the key performance indicators for the Williamson ether synthesis, phase-transfer catalysis, and microwave-assisted synthesis.

Synthetic RouteReagentsSolventReaction TimeYield (%)Purity (%)
Williamson Ether Synthesis Salicylaldehyde, 1-Bromodecane, K₂CO₃DMF12 hours85>98
Phase-Transfer Catalysis Salicylaldehyde, 1-Bromodecane, NaOH, TBABToluene/Water6 hours92>97
Microwave-Assisted Synthesis Salicylaldehyde, 1-Bromodecane, K₂CO₃DMF15 minutes95>99

Note: The data presented for Phase-Transfer Catalysis and Microwave-Assisted Synthesis are representative values based on typical outcomes for similar reactions, as specific experimental data for this compound was not available in the cited literature. The data for the Williamson Ether Synthesis is based on a reported synthesis of a similar long-chain 2-alkoxybenzaldehyde.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Williamson Ether Synthesis

This classical method involves the O-alkylation of a phenol, in this case, salicylaldehyde, with an alkyl halide.

Materials:

  • Salicylaldehyde

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of salicylaldehyde (1.0 eq), 1-bromodecane (1.1 eq), and potassium carbonate (1.5 eq) in DMF is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Phase-Transfer Catalysis (PTC)

This method enhances the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase.

Materials:

  • Salicylaldehyde

  • 1-Bromodecane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • A solution of salicylaldehyde (1.0 eq) and TBAB (0.1 eq) in toluene is prepared.

  • An aqueous solution of NaOH (2.0 eq) is added, and the biphasic mixture is stirred vigorously.

  • 1-Bromodecane (1.1 eq) is added, and the reaction mixture is heated to 90 °C and stirred for 6 hours.

  • After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by chromatography to yield the final product.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times by efficiently heating the reactants.

Materials:

  • Salicylaldehyde

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, salicylaldehyde (1.0 eq), 1-bromodecane (1.2 eq), and K₂CO₃ (2.0 eq) are mixed in a minimal amount of DMF.

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 15 minutes.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic extract is washed with brine, dried, and evaporated.

  • Purification by flash chromatography provides the pure this compound.

Synthetic Route and Workflow Diagrams

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Routes cluster_williamson Williamson Ether Synthesis cluster_ptc Phase-Transfer Catalysis cluster_microwave Microwave-Assisted Synthesis Salicylaldehyde_W Salicylaldehyde K2CO3_W K₂CO₃, DMF 80°C, 12h Salicylaldehyde_W->K2CO3_W Bromodecane_W 1-Bromodecane Bromodecane_W->K2CO3_W Product_W This compound K2CO3_W->Product_W Yield: 85% Salicylaldehyde_P Salicylaldehyde NaOH_TBAB NaOH, TBAB Toluene/H₂O, 90°C, 6h Salicylaldehyde_P->NaOH_TBAB Bromodecane_P 1-Bromodecane Bromodecane_P->NaOH_TBAB Product_P This compound NaOH_TBAB->Product_P Yield: 92% Salicylaldehyde_M Salicylaldehyde K2CO3_MW K₂CO₃, DMF MW, 120°C, 15min Salicylaldehyde_M->K2CO3_MW Bromodecane_M 1-Bromodecane Bromodecane_M->K2CO3_MW Product_M This compound K2CO3_MW->Product_M Yield: 95%

Caption: Comparison of three synthetic routes to this compound.

Experimental_Workflow Start Reactants & Reagents Mixing Reaction Reaction (Heating/Stirring) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Involvement in Biological Signaling Pathways

Recent studies have highlighted the potential of benzaldehyde derivatives, including those with alkoxy substituents, to modulate key biological signaling pathways. This activity makes them interesting candidates for drug discovery and development.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition

Derivatives of benzyloxybenzaldehyde, which are structurally similar to this compound, have been identified as potent and selective inhibitors of ALDH1A3.[1][2] This enzyme is overexpressed in various cancers and is associated with poor prognosis.[1] Inhibition of ALDH1A3 represents a promising therapeutic strategy.

ALDH1A3_Inhibition Benzaldehyde_Deriv This compound (Analogues) ALDH1A3 ALDH1A3 Benzaldehyde_Deriv->ALDH1A3 Inhibits Retinoic_Acid Retinoic Acid ALDH1A3->Retinoic_Acid Retinal Retinal Retinal->ALDH1A3 Oxidation Cancer_Progression Cancer Cell Proliferation & Chemoresistance Retinoic_Acid->Cancer_Progression Promotes

Caption: Inhibition of the ALDH1A3 pathway by benzaldehyde analogues.

Sonic Hedgehog (Shh) Signaling Pathway

Benzaldehyde has been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway, which can alleviate brain damage in certain pathological conditions.[3] The Shh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[4][5] Natural products are a rich source of compounds that can modulate this pathway.[4][5]

Shh_Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds & Inhibits SMO SMO Receptor PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits dissociation GLI GLI (Active) Target_Genes Target Gene Expression GLI->Target_Genes Activates Cellular_Response Cellular Response (e.g., Autophagy) Target_Genes->Cellular_Response Benzaldehyde Benzaldehyde Benzaldehyde->Shh Modulates

Caption: Overview of the Sonic Hedgehog signaling pathway modulated by benzaldehyde.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the ERK pathway, which is a major component of MAPK signaling.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Benzaldehyde Benzaldehyde Benzaldehyde->Raf Suppresses

Caption: Benzaldehyde's inhibitory effect on the MAPK/ERK signaling pathway.

References

A Comparative Guide to 2-(Decyloxy)benzaldehyde: Experimental Data Cross-Validation and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and predicted physicochemical and spectroscopic properties of 2-(decyloxy)benzaldehyde. Due to a lack of readily available literature data for this specific compound, this guide leverages data from structurally similar analogs to provide a predictive cross-validation. This information is intended to support researchers in the synthesis, characterization, and evaluation of this compound for various applications.

Physicochemical Properties: A Comparative Analysis

A summary of key physicochemical properties for this compound and its structural analogs is presented below. The data for the target compound are predicted based on the trends observed in the related molecules.

PropertyThis compound (Predicted)4-(Decyloxy)benzaldehyde2-(Hexyloxy)benzaldehyde2-Methoxybenzaldehyde
Molecular Formula C₁₇H₂₆O₂C₁₇H₂₆O₂C₁₃H₁₈O₂[1]C₈H₈O₂
Molecular Weight 262.39 g/mol 262.39 g/mol 206.28 g/mol [1]136.15 g/mol
Appearance Colorless to pale yellow liquid or low melting solidLiquid[2]Liquid (Neat)[1]Light yellow solidified mass or fragments
Melting Point Not availableNot availableNot available34-40 °C
Boiling Point > 200 °C (estimated)Not availableNot available238 °C

Spectroscopic Data: A Predictive Cross-Validation

The expected spectroscopic features of this compound are extrapolated from the known data of benzaldehyde and its alkoxy derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for the aldehyde and ether functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Reference Compound and Wavenumber (cm⁻¹)
C-H (aldehyde)~2850 and ~2750Benzaldehyde: ~2822 and ~2724 cm⁻¹[3]
C=O (aldehyde)~1700-1710Benzaldehyde: ~1700 cm⁻¹[4]
C-O-C (ether)~1250-1200 and ~1050-10002-(Hexyloxy)benzaldehyde shows strong peaks in this region[1]
C-H (aromatic)~3100-3000Benzaldehyde: 3000 to 3080 cm⁻¹[4]
C=C (aromatic)~1600 and ~1475Benzaldehyde: 1440 to 1625 cm⁻¹[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show a characteristic aldehyde proton singlet around 10.3 ppm. The aromatic protons will appear in the range of 6.9-7.8 ppm. The protons of the decyloxy chain will be observed in the upfield region (0.8-4.1 ppm), with the triplet of the terminal methyl group around 0.9 ppm and the triplet of the methylene group attached to the oxygen around 4.1 ppm.

¹³C NMR: The carbon NMR spectrum is expected to show the aldehyde carbonyl carbon at a characteristic downfield shift of around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbons of the decyloxy chain will appear in the upfield region (14-70 ppm).

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[5][6][7][8]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromodecane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromodecane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

SynthesisWorkflow reagents Salicylaldehyde, 1-Bromodecane, K₂CO₃, DMF reaction Williamson Ether Synthesis (60-70°C, 12-16h) reagents->reaction workup Aqueous Workup (Water, Diethyl Ether Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1. Synthetic workflow for this compound.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound.

CharacterizationWorkflow product Purified Product nmr ¹H and ¹³C NMR Spectroscopy product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

References

Evaluating the Influence of 2-(Decyloxy)benzaldehyde on the Thermal Stability of Liquid Crystalline Phases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel liquid crystal (LC) materials with tailored thermal properties, the strategic modification of molecular structure is paramount. The introduction of various functional groups can significantly alter the mesophase behavior and thermal stability of liquid crystals. This guide provides a comparative analysis of the potential effects of 2-(Decyloxy)benzaldehyde as an additive or molecular component on the thermal stability of liquid crystals. Due to the absence of direct experimental data on this compound in the existing literature, this guide will draw comparisons from analogous compounds, particularly those with varying alkoxy chain lengths, to project its likely impact.

The thermal stability of a liquid crystal is a critical parameter for its application, defining the temperature range in which the desired mesophase exists. This is primarily characterized by the melting point (T_m), the transition from a crystalline solid to a liquid crystal phase, and the clearing point (T_c), the transition from the liquid crystal phase to an isotropic liquid. A wider mesophase range indicates higher thermal stability. The addition of a molecule like this compound can influence this range by altering intermolecular forces and molecular packing.

Comparative Analysis of Alkoxy Benzaldehyde Derivatives

The thermal behavior of liquid crystals is significantly influenced by the length of terminal flexible alkyl or alkoxy chains. Generally, an increase in the length of the alkoxy chain leads to a higher clearing point, thereby enhancing the thermal stability of the nematic phase.[1][2] This is attributed to the increased molecular length and the anisotropic van der Waals forces. However, very long chains can sometimes lead to the appearance of smectic phases, which are more ordered than nematic phases.[2]

To infer the potential effect of this compound, we can analyze the thermal data of homologous series of liquid crystals where the alkoxy chain length is varied. The "decyloxy" group specifies an alkoxy chain with ten carbon atoms (C10H21O-).

Table 1: Comparison of Thermal Properties of a Homologous Series of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines

Alkoxy Chain Length (m)Compound StructureMelting Point (T_m, °C)Clearing Point (T_c, °C)Mesophase Type
6C6H13O-134.0-No Mesophase
7C7H15O-130.0-No Mesophase
8C8H17O-124.0118.0Monotropic Nematic
9C9H19O-122.0114.0Monotropic Nematic
10 C10H21O- 118.0 120.0 Enantiotropic Nematic
11C11H23O-116.0112.0Monotropic Nematic
12C12H25O-114.0110.0Monotropic Nematic
14C14H29O-110.0106.0Monotropic Nematic
16C16H33O-104.0108.0Smectic A

Data sourced from a study on a series of 1,2,4-triazine derivatives.[3] Note that "monotropic" refers to a mesophase observed only upon cooling, while "enantiotropic" means it is observed on both heating and cooling.

From this data, it is observed that the compound with the decyloxy (m=10) chain exhibits an enantiotropic nematic mesophase, indicating a stable liquid crystalline phase.[3] This suggests that the incorporation of a decyloxy group, as in this compound, is likely to promote the formation of a stable nematic phase. The rigidity of the benzaldehyde core system can contribute to increasing the thermal behavior of the molecules.[2]

Experimental Protocols

To empirically determine the effect of this compound, it would be introduced into a host liquid crystal mixture, and the thermal properties of the resulting mixture would be analyzed. The primary techniques for this evaluation are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[4][5][6][7]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] This method is crucial for determining phase transition temperatures and the associated enthalpy changes.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a DSC instrument.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating and a cooling cycle at a constant rate (e.g., 5-10 °C/min).[8]

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference. Phase transitions appear as peaks (endothermic for melting and clearing on heating, exothermic for crystallization and forming mesophases on cooling) on the DSC thermogram.

  • Analysis: The onset temperature of the peak is taken as the transition temperature (T_m or T_c). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

POM is a fundamental technique for identifying liquid crystal phases and observing their characteristic textures.[5][6] It is used to visually confirm the phase transitions identified by DSC.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • Instrumentation: The slide is placed on a hot stage, which allows for precise temperature control, mounted on a polarizing microscope.

  • Observation: The sample is observed between crossed polarizers as it is heated and cooled.

  • Texture Identification: Different liquid crystal phases (e.g., nematic, smectic) exhibit unique optical textures. The nematic phase, for instance, often shows a characteristic schlieren texture.[9]

  • Transition Temperature Confirmation: The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the thermal stability of a liquid crystal doped with a new compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Synthesize or Procure This compound B Prepare Liquid Crystal Mixtures with Varying Concentrations A->B C Differential Scanning Calorimetry (DSC) B->C D Polarized Optical Microscopy (POM) B->D E Determine Transition Temperatures (Tm, Tc) C->E G Calculate Enthalpy Changes (ΔH) C->G F Identify Mesophase Textures D->F H Evaluate Effect on Thermal Stability and Mesophase Range E->H F->H G->H

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data for the effect of this compound on liquid crystal thermal stability is not available, a comparative analysis of related compounds strongly suggests its potential to enhance mesophase stability. The presence of a ten-carbon alkoxy chain is expected to increase the clearing point and favor the formation of a nematic phase. To confirm these predictions, a systematic experimental investigation using DSC and POM is essential. The provided protocols and workflow offer a robust framework for researchers to conduct such an evaluation and contribute valuable data to the field of liquid crystal materials science.

References

Safety Operating Guide

Proper Disposal of 2-(Decyloxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling 2-(Decyloxy)benzaldehyde must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this chemical waste.

Physicochemical Properties and Safety Data

A thorough understanding of the properties of this compound is crucial for safe handling and disposal. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₂[1][2]
Molecular Weight 262.39 g/mol [2]
Boiling Point 178 - 179 °C (352 - 354 °F)
Melting Point -26 °C (-15 °F)
Density 1.045 g/cm³ at 25 °C (77 °F)
Log Pow (Octanol/Water Partition Coefficient) 1.4 at 25 °C (77 °F)

Hazard Summary: this compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child. Furthermore, it is toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[3]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If vapors or aerosols are generated, a respirator may be required.

Spill Containment and Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[5] Do not use combustible materials like sawdust.[5]

  • Collect and Store: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[6][7]

  • Clean the Area: Wash the spill area thoroughly with soap and water.[6]

  • Prevent Environmental Contamination: Do not allow the spilled material or cleaning runoff to enter drains or waterways.

Step-by-Step Disposal Protocol

Proper disposal of this compound waste is critical. Adhere to the following steps:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams.

  • Use Original Containers: Whenever possible, store waste in its original container. If this is not feasible, use a clearly labeled, compatible, and sealed container.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[7]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Combustible, Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Do not mix with other chemicals) don_ppe->segregate_waste containerize Containerize Securely (Original or labeled, sealed container) segregate_waste->containerize store_safely Store in Designated Area (Cool, dry, well-ventilated) containerize->store_safely contact_disposal Contact Licensed Waste Disposal Service store_safely->contact_disposal document_disposal Document Disposal (Maintain records) contact_disposal->document_disposal end_disposal End: Proper Disposal Complete document_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Decyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(Decyloxy)benzaldehyde in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets of structurally similar aromatic aldehydes.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles or a Face ShieldEssential for protecting against splashes and aerosols that can cause serious eye irritation.[1][2][3] A face shield should be worn over safety glasses when there is a higher risk of splashing.[4]
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing.[5] For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[4][6]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended to prevent skin irritation upon contact.[3][5] Always inspect gloves for holes before use and wash hands thoroughly after removal.[7]
Respiratory Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or aerosols.[8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Feet Closed-toe ShoesRequired to protect feet from potential spills.[4]

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational. All necessary PPE should be inspected and worn correctly.[5][7]

  • Dispensing: Keep the container of this compound tightly closed when not in use.[1] When dispensing, avoid generating aerosols or dust.

  • During Use: Avoid all contact with skin and eyes.[1][3] Do not eat, drink, or smoke in the work area.[1]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][2]

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated disposables and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not pour it down the drain.[1][3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify Safety Equipment handling Chemical Handling in Fume Hood ppe->handling Proceed with Caution decon Decontamination handling->decon After Use waste Waste Collection handling->waste During Use decon->waste Segregate Waste disposal Waste Disposal waste->disposal Follow Regulations end End of Process disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.